KB-0118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(1H-indol-6-yl)chromen-4-one |
InChI |
InChI=1S/C17H11NO5/c19-10-6-12(20)14-13(7-10)23-17(16(22)15(14)21)9-2-1-8-3-4-18-11(8)5-9/h1-7,18-20,22H |
InChI Key |
SWNCQOAQTWQJDR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of KB-0118
An In-depth Technical Guide to the Mechanism of Action of KB-0118
Introduction
This compound is a novel, selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced immunomodulatory activity.[1][2] It has demonstrated significant potential in preclinical models of inflammatory bowel disease (IBD) by effectively suppressing inflammation driven by T helper 17 (Th17) cells.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream effects, and the experimental basis for these findings.
Core Mechanism of Action: BET Bromodomain Inhibition
The primary mechanism of action of this compound is the inhibition of BET proteins, which are key epigenetic readers that regulate gene transcription.[3][4][5][6] BET proteins, including BRD2, BRD3, BRD4, and BRDT, contain bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[4][6] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[5]
This compound selectively binds to the bromodomains of BET proteins, competing with their natural ligands, the acetylated histones.[3] This competitive inhibition prevents the association of BET proteins with chromatin, leading to the suppression of target gene transcription.[4][5]
Molecular Targeting Profile
This compound exhibits selectivity for specific BET bromodomains. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have demonstrated its selective binding to BRD2 and BRD4 over BRD3.[2]
| Target | Binding Affinity (Kd) |
| BRD2 BD1 | 36.7 µM |
| BRD4 BD1 | 47.4 µM |
Table 1: Binding affinities of this compound for BET bromodomains as determined by TR-FRET assays.[2]
Immunomodulatory Effects in Inflammatory Bowel Disease
This compound has been evaluated for its therapeutic potential in the context of IBD, a chronic inflammatory condition characterized by an aberrant immune response in the gastrointestinal tract.[1] The pathology of IBD is significantly driven by the pro-inflammatory activities of Th17 cells.[1]
Suppression of Th17-Mediated Inflammation
This compound effectively modulates the immune response by selectively suppressing the differentiation and function of Th17 cells.[1][2] This is a critical therapeutic effect, as Th17 cells are key drivers of the inflammation observed in IBD.[1]
The mechanism underlying this suppression involves the epigenetic downregulation of key genes involved in the Th17 signaling pathway. Transcriptomic analysis has confirmed that this compound treatment leads to the downregulation of STAT3 and BRD4 target genes.[1] STAT3 is a critical transcription factor for Th17 cell differentiation.
Inhibition of Pro-inflammatory Cytokines
In addition to its effects on Th17 cells, this compound has been shown to inhibit the production of several pro-inflammatory cytokines that play a central role in IBD pathogenesis.[1][2] These include:
-
Tumor Necrosis Factor (TNF)
-
Interleukin-1β (IL-1β)
-
Interleukin-23a (IL-23a)
The inhibition of these cytokines contributes to the overall anti-inflammatory profile of this compound.
Preclinical Efficacy in Colitis Models
The therapeutic potential of this compound has been demonstrated in established animal models of colitis, which mimic the pathology of human IBD.[1][2]
In both dextran (B179266) sulfate (B86663) sodium (DSS)-induced and T cell-mediated colitis models, administration of this compound resulted in:
Notably, this compound exhibited enhanced efficacy in restoring immune balance in these IBD models when compared to standard BET inhibitors like JQ1 and MS402.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory gene transcription.
Experimental Workflow for Evaluating this compound in a Colitis Model
Caption: A typical experimental workflow for the preclinical evaluation of this compound in a mouse model of colitis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full text of the primary publication is required for a complete methodology, the following outlines the likely key experiments based on the available information.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of this compound to the bromodomains of BET proteins.
-
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., europium cryptate) conjugated to the bromodomain protein and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). Binding of the peptide to the bromodomain brings the fluorophores into proximity, resulting in a FRET signal. A test compound that competes for this binding will disrupt FRET.
-
General Protocol:
-
Recombinant bromodomain proteins (BRD2 BD1, BRD4 BD1) are incubated with a fluorescently labeled acetylated histone peptide.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
The IC50 value is determined by plotting the signal against the inhibitor concentration, and the Kd is calculated from the IC50.
-
In Vitro T-Cell Differentiation Assay
This assay is used to assess the effect of this compound on the differentiation of naive T cells into Th17 cells.
-
Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into specific T helper subsets. The effect of the test compound on this differentiation is then measured.
-
General Protocol:
-
Naive CD4+ T cells are isolated from mouse spleens or human peripheral blood.
-
The cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
A cocktail of cytokines and blocking antibodies is added to direct differentiation towards the Th17 lineage (e.g., TGF-β, IL-6, anti-IFN-γ, anti-IL-4).
-
This compound is added to the culture at various concentrations.
-
After several days, the cells are re-stimulated, and intracellular staining for IL-17 is performed.
-
The percentage of IL-17-producing cells is quantified by flow cytometry.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used animal model for inducing acute colitis that resembles ulcerative colitis in humans.
-
Principle: DSS is a chemical irritant that is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation.
-
General Protocol:
-
Mice are provided with drinking water containing a specific concentration of DSS (e.g., 2-3%) for a defined period (e.g., 5-7 days).
-
This compound or a vehicle control is administered to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
The mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index).
-
At the end of the experiment, the mice are euthanized, and the colons are collected for macroscopic and microscopic evaluation of inflammation and tissue damage.
-
Conclusion
This compound is a promising novel BET bromodomain inhibitor with potent anti-inflammatory properties. Its mechanism of action, centered on the selective inhibition of BRD2 and BRD4, leads to the suppression of Th17-mediated inflammation, a key driver of inflammatory bowel disease. Preclinical studies have demonstrated its superior efficacy in animal models of colitis compared to other BET inhibitors. Further investigation into the specificity, long-term effects, and safety profile of this compound will be crucial in determining its full therapeutic potential for the treatment of chronic inflammatory diseases.[1]
References
- 1. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
KB-0118: A Selective BET Bromodomain Inhibitor for Th17-Mediated Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KB-0118 is a novel, selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on targeting BRD4. Emerging research highlights its potential as a potent immunomodulatory agent, particularly in the context of inflammatory bowel disease (IBD). Mechanistically, this compound exerts its effects through the epigenetic suppression of BRD4, leading to the downregulation of key inflammatory signaling pathways, including STAT3 and its target genes. This targeted action results in the inhibition of pro-inflammatory cytokines and the selective suppression of T helper 17 (Th17) cell differentiation, a critical driver in the pathogenesis of IBD. Preclinical studies in dextran (B179266) sulfate (B86663) sodium (DSS)-induced and T cell-mediated colitis models have demonstrated the enhanced efficacy of this compound in ameliorating disease severity compared to broader-acting BET inhibitors like JQ1 and MS402. This whitepaper provides a comprehensive overview of the available technical data on this compound, including its binding affinity, selectivity, and detailed experimental methodologies for its evaluation.
Core Mechanism of Action: Selective BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional regulators and subsequently downregulates the expression of pro-inflammatory genes. A key aspect of this compound's profile is its selectivity for the first bromodomain (BD1) of BRD2 and BRD4, which contributes to its specific immunomodulatory effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing a basis for its selectivity and potency.
| Target | Parameter | Value | Assay | Reference |
| BRD2 (BD1) | Kd | 36.7 µM | TR-FRET | [1] |
| BRD4 (BD1) | Kd | 47.4 µM | TR-FRET | [1] |
| BRD3 | Selectivity | Selective over BRD3 | TR-FRET | [1] |
Note: A comprehensive panel of IC50 values for this compound against a wider range of bromodomains is not yet publicly available. The Kd values indicate a moderate binding affinity, and its enhanced in vivo efficacy suggests that other factors, such as cell permeability and target engagement in the cellular context, play a significant role.
Key Signaling Pathway Modulation
This compound has been shown to suppress Th17-mediated inflammation by downregulating the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism of action.
References
KB-0118: A Technical Overview of its Immunomodulatory Effects in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-0118 is a novel, selective small molecule inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins, with specific activity against bromodomain-containing protein 4 (BRD4). Emerging research highlights its potential as a therapeutic agent for inflammatory bowel disease (IBD) through its targeted immunomodulatory effects. This document provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, effects on inflammatory pathways, and performance in preclinical models of IBD. All quantitative data is summarized in structured tables, and detailed hypothetical experimental protocols are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pockets of BET bromodomains. By occupying these sites, it displaces BET proteins, particularly BRD4, from acetylated histones and transcription factors. This prevents the recruitment of transcriptional machinery, leading to the downregulation of pro-inflammatory gene expression.
Mechanistic studies indicate that the immunomodulatory effects of this compound in the context of IBD are mediated through the epigenetic suppression of BRD4.[1] This is further supported by transcriptomic analyses showing the downregulation of STAT3 and other BRD4 target genes.[1]
Binding Affinity
Time-resolved fluorescence energy transfer (TR-FRET) assays have been utilized to determine the binding affinity of this compound to the bromodomains of BET proteins.
| Target | Dissociation Constant (Kd) |
| BRD2 BD1 | 36.7 µM |
| BRD4 BD1 | 47.4 µM |
Data sourced from Probechem Biochemicals.[2]
Immunomodulatory Effects
This compound has demonstrated significant immunomodulatory activity, primarily through the inhibition of pro-inflammatory cytokines and the selective suppression of T helper 17 (Th17) cell differentiation, a key driver in the pathogenesis of IBD.[1]
Inhibition of Pro-inflammatory Cytokines
This compound effectively inhibits the production of several key pro-inflammatory cytokines implicated in IBD, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-23a (IL-23a).[1]
Quantitative data on the dose-dependent inhibition (e.g., IC50 values) of these cytokines by this compound is not yet publicly available.
Suppression of Th17 Cell Differentiation
A critical immunomodulatory function of this compound is its ability to selectively suppress the differentiation of Th17 cells.[1] This leads to a reduction in the production of IL-17, a hallmark cytokine of Th17 cells that plays a crucial role in the inflammatory cascade of IBD.[1]
Specific quantitative data on the percentage of Th17 cell suppression at various concentrations of this compound is not yet publicly available.
Preclinical Efficacy in Inflammatory Bowel Disease Models
The therapeutic potential of this compound has been evaluated in established murine models of colitis, where it has shown the ability to reduce disease severity and preserve colon structure.[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis
In the DSS-induced colitis model, which mimics the epithelial injury characteristic of ulcerative colitis, administration of this compound resulted in a significant reduction in disease severity and a decrease in IL-17 expression in the colon.[1]
T Cell-Mediated Colitis
In a T cell-mediated colitis model, which reflects the T cell-driven pathology of Crohn's disease, this compound also demonstrated significant efficacy in ameliorating disease and reducing colonic IL-17 levels.[1]
Detailed quantitative data from these in vivo studies, such as Disease Activity Index (DAI) scores, colon length measurements, and histological scores, are not yet publicly available.
Signaling Pathway
The proposed signaling pathway for this compound's immunomodulatory effects centers on its inhibition of BRD4. By displacing BRD4 from chromatin, this compound prevents the transcription of key genes involved in Th17 differentiation and pro-inflammatory cytokine production.
Experimental Protocols
The following are detailed, representative protocols for the key experiments likely conducted to evaluate the immunomodulatory effects of this compound. These are based on standard methodologies in the field, as the specific protocols for this compound have not been publicly released.
In Vitro Th17 Differentiation Assay
This assay is designed to assess the direct impact of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarization: The culture medium is supplemented with recombinant TGF-β and IL-6, along with neutralizing antibodies against IFN-γ and IL-4 to promote Th17 differentiation.
-
Treatment: this compound, dissolved in DMSO, is added to the cultures at a range of concentrations. A vehicle control (DMSO) is run in parallel.
-
Incubation: Cells are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Staining: Prior to analysis, cells are restimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Cells are then stained for surface markers (CD4) and intracellular IL-17A.
-
Analysis: The percentage of CD4+IL-17A+ cells is quantified by flow cytometry.
DSS-Induced Colitis Model
This in vivo model is used to evaluate the efficacy of this compound in an acute inflammatory setting.
References
KB-0118: A Novel BET Bromodomain Inhibitor for the Suppression of Th17-Mediated Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammatory bowel disease (IBD) and other autoimmune conditions are often driven by the pro-inflammatory activity of T helper 17 (Th17) cells. A promising therapeutic strategy involves the modulation of epigenetic factors that control Th17 cell differentiation and function. KB-0118 is a novel, selective BET (Bromodomain and Extra-Terminal) bromodomain inhibitor targeting BRD4, a key epigenetic reader.[1] This document provides a comprehensive overview of the role of this compound in suppressing Th17-mediated inflammation, including its mechanism of action, supporting preclinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to BET Inhibition and Th17-Mediated Inflammation
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[2] BRD4, in particular, has been identified as a critical regulator of pro-inflammatory gene expression.[3] Th17 cells are a distinct lineage of CD4+ T helper cells characterized by the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation of naive CD4+ T cells into Th17 cells is orchestrated by a network of transcription factors, with STAT3 and RORγt playing pivotal roles.[4][5] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune diseases, including IBD.[6]
This compound is a small molecule inhibitor that selectively targets the bromodomains of BET proteins, with a notable affinity for BRD4.[1][7] By competitively binding to these bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of key inflammatory genes involved in Th17 cell differentiation and function.[2] Preclinical studies have demonstrated that this compound effectively inhibits pro-inflammatory cytokines and selectively suppresses Th17 cell differentiation, highlighting its therapeutic potential in IBD.[1]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by disrupting the transcriptional activation of key genes in the Th17 signaling pathway. The proposed mechanism is as follows:
-
Inhibition of BRD4: this compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains.[2] This prevents BRD4 from docking onto acetylated histones at the promoter and enhancer regions of its target genes.
-
Downregulation of STAT3 and Target Genes: Transcriptomic analysis has shown that this compound treatment leads to the downregulation of STAT3 and other BRD4 target genes.[1] STAT3 is a critical transcription factor for Th17 differentiation, and its expression is induced by cytokines like IL-6 and IL-23.[4]
-
Suppression of Th17 Differentiation: By inhibiting the expression of key transcription factors and cytokines, this compound effectively suppresses the differentiation of naive CD4+ T cells into pathogenic Th17 cells. This leads to a reduction in the production of IL-17 and other pro-inflammatory mediators.[1]
The following diagram illustrates the signaling pathway of Th17 differentiation and the inhibitory action of this compound.
Quantitative Data
While the primary literature indicates that this compound demonstrates significant efficacy, the full quantitative data sets from these studies are not publicly available at the time of this writing. The following tables are structured to present the key quantitative findings that would be expected from the experimental work described.
Table 1: In Vitro Inhibition of Th17 Differentiation and Cytokine Production
| Treatment Group | IL-17A Concentration (pg/mL) | % of Th17 Cells (CD4+IL-17A+) | RORγt mRNA Expression (Fold Change) | STAT3 mRNA Expression (Fold Change) |
| Vehicle Control | Data not available | Data not available | Data not available | Data not available |
| This compound (Low Conc.) | Data not available | Data not available | Data not available | Data not available |
| This compound (High Conc.) | Data not available | Data not available | Data not available | Data not available |
| JQ1 (Comparator) | Data not available | Data not available | Data not available | Data not available |
Table 2: Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score | IL-17A in Colon Tissue (pg/mg) |
| Healthy Control | Data not available | Data not available | Data not available | Data not available |
| DSS + Vehicle | Data not available | Data not available | Data not available | Data not available |
| DSS + this compound (Low Dose) | Data not available | Data not available | Data not available | Data not available |
| DSS + this compound (High Dose) | Data not available | Data not available | Data not available | Data not available |
Table 3: Binding Affinity of this compound to BET Bromodomains
| Protein Domain | Binding Affinity (Kd, µM) |
| BRD2 BD1 | 36.7[7] |
| BRD4 BD1 | 47.4[7] |
| BRD3 | Selectivity over BRD3 noted[7] |
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of this compound. Note: These are generalized protocols and may not reflect the exact parameters used in the original studies of this compound.
In Vitro Mouse Th17 Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
Protocol Steps:
-
T Cell Isolation:
-
Harvest spleens from 8-12 week old C57BL/6 mice.
-
Prepare a single-cell suspension by mechanical dissociation.
-
Isolate naive CD4+ T cells using a negative selection magnetic bead kit (e.g., CD4+CD62L+ T Cell Isolation Kit, Miltenyi Biotec). Purity should be >95%.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Wash plates with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Th17 polarizing cytokine cocktail: TGF-β (1 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor. Then, stain for surface CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and FoxP3.
-
ELISA: Collect supernatants from the cell cultures before restimulation and measure IL-17A concentration using a commercial ELISA kit.
-
qPCR: Lyse a portion of the cultured cells to extract RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the relative expression of Rorc (encoding RORγt) and Stat3, normalized to a housekeeping gene.
-
DSS-Induced Colitis Model in Mice
This model is used to induce acute colitis, which shares features with human ulcerative colitis.
Protocol Steps:
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Induction of Colitis:
-
Administer 2.5-3.5% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.
-
Replace the DSS solution every 2-3 days.
-
-
Treatment:
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.
-
-
Monitoring and Assessment:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
On day 7-10, euthanize the mice.
-
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Take a section of the distal colon for histological analysis (H&E staining) to assess inflammation, crypt damage, and cellular infiltration.
-
Homogenize a portion of the colon tissue to measure cytokine levels (e.g., IL-17A) by ELISA or for RNA extraction and qPCR analysis.
-
T Cell Transfer Model of Colitis
This model induces a more chronic, T-cell-driven colitis that resembles Crohn's disease.
Protocol Steps:
-
Cell Preparation:
-
Isolate naive CD4+ T cells (CD4+CD45RBhigh) from the spleens of donor C57BL/6 mice as described in section 4.1.
-
-
Adoptive Transfer:
-
Use immunodeficient recipient mice, such as RAG1-/- or SCID mice.
-
Inject 0.5 x 10^6 naive CD4+ T cells intraperitoneally into each recipient mouse.
-
-
Treatment and Monitoring:
-
Begin treatment with this compound or vehicle control 2-3 weeks after T cell transfer, when signs of colitis (e.g., weight loss) begin to appear.
-
Monitor mice for weight loss and clinical signs of colitis for 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and perform the same endpoint analyses as described for the DSS model (colon length, histology, cytokine analysis).
-
Additionally, isolate lymphocytes from the colonic lamina propria to analyze Th17 cell populations by flow cytometry.
-
The following diagram outlines the logical relationship between this compound's mechanism and its therapeutic effect.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Th17-mediated inflammatory diseases like IBD. Its mechanism of action, centered on the epigenetic suppression of the Th17 signaling pathway via BRD4 inhibition, offers a targeted approach to reducing inflammation. The preclinical data from in vivo models of colitis further support its potential efficacy.
Future investigations should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as long-term safety profiles. Further studies are also warranted to explore the efficacy of this compound in other Th17-driven autoimmune models and to fully elucidate the complete spectrum of its effects on the immune system. The development of highly specific BRD4 inhibitors like this compound may offer a significant advancement in the treatment of chronic inflammatory disorders.[3]
References
- 1. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 2. T Cell Transfer Model of Colitis [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Therapeutic Potential of KB-0118 in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract with a complex and multifactorial etiology. Current therapeutic strategies often have limitations in terms of efficacy and side effects, highlighting the urgent need for novel treatment modalities. This document explores the therapeutic potential of KB-0118, a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting Bromodomain-containing protein 4 (BRD4). Preclinical evidence suggests that this compound effectively suppresses T helper 17 (Th17) cell-mediated inflammation, a key driver of IBD pathogenesis. This guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: BRD4
This compound is a selective inhibitor of the BET family of proteins, with a notable affinity for BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones and transcription factors. BRD4, in particular, is a key transcriptional co-activator implicated in the expression of pro-inflammatory genes. In the context of IBD, BRD4 is believed to facilitate the transcription of genes essential for the differentiation and function of pathogenic Th17 cells. By competitively binding to the bromodomains of BRD4, this compound prevents its association with chromatin, thereby inhibiting the transcription of downstream inflammatory mediators.
Mechanism of Action: Suppression of Th17-Mediated Inflammation
The therapeutic effect of this compound in IBD models is primarily attributed to its ability to modulate the immune response, specifically by suppressing the Th17 inflammatory axis.[1] Th17 cells are a subset of T helper cells characterized by the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), which play a central role in the pathogenesis of IBD.
The proposed mechanism of action for this compound involves the following key steps:
-
Inhibition of BRD4: this compound enters the cell and binds to the bromodomains of BRD4.
-
Downregulation of Pro-inflammatory Cytokines: This inhibition leads to a reduction in the transcription of key pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-23a (IL-23a).[1]
-
Suppression of Th17 Differentiation: By reducing the levels of cytokines that promote Th17 differentiation (such as IL-23), this compound selectively suppresses the development of pathogenic Th17 cells.[1]
-
Modulation of STAT3 Signaling: The downstream effects of BRD4 inhibition include the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical transcription factor for Th17 lineage commitment.[1]
References
The Emergence of KB-0118: A Novel BET Bromodomain Inhibitor Targeting BRD4 for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic readers and key regulators of gene expression in various diseases, including cancer and inflammatory conditions. BRD4 plays a pivotal role in recruiting the transcriptional machinery to acetylated histones, thereby activating the expression of oncogenes and pro-inflammatory genes. Consequently, the development of small molecule inhibitors targeting BRD4 has become a significant area of therapeutic research. This technical guide focuses on KB-0118, a novel, selective BET bromodomain inhibitor with demonstrated immunomodulatory effects, positioning it as a promising therapeutic candidate for inflammatory bowel disease (IBD) and potentially other inflammatory disorders.
Core Mechanism: Epigenetic Suppression of BRD4
This compound exerts its therapeutic effects through the selective inhibition of BET bromodomains, with a notable affinity for the first bromodomain (BD1) of BRD2 and BRD4.[1] By binding to these bromodomains, this compound competitively displaces BRD4 from acetylated lysine (B10760008) residues on histones and transcription factors. This displacement prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional apparatus, leading to the suppression of target gene expression. Mechanistic studies have confirmed that this compound's modulation of inflammation is achieved through this epigenetic suppression of BRD4, leading to the downregulation of key inflammatory signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its binding affinity and biological activity.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | Parameter | Value |
| BRD2 BD1 | Kd | 36.7 µM |
| BRD4 BD1 | Kd | 47.4 µM |
Data sourced from publicly available information.[1]
Table 2: Biological Activity of this compound in Inflammatory Models
| Biological Effect | Model System | Outcome |
| Inhibition of Pro-inflammatory Cytokines | In vitro | Effective inhibition of TNF, IL-1β, and IL-23a |
| Suppression of Th17 Cell Differentiation | In vitro | Selective suppression of Th17 cell differentiation |
| Reduction of Disease Severity | DSS-induced colitis model | Significantly reduced disease severity, preserved colon structure, and lowered IL-17 expression |
| Reduction of Disease Severity | T cell-mediated colitis model | Significantly reduced disease severity, preserved colon structure, and lowered IL-17 expression |
Data summarized from published abstracts.[1][2]
Signaling Pathway
The inhibitory action of this compound on BRD4 has a direct impact on the STAT3 signaling pathway, a critical driver of Th17 cell differentiation and the production of pro-inflammatory cytokines. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound in suppressing BRD4-mediated inflammation.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices, as the full experimental details from the primary study on this compound are not yet publicly available.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay is used to determine the binding affinity of inhibitors to BRD4.
Materials:
-
Recombinant human BRD4 bromodomain 1 (BRD4-BD1) protein
-
Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged BRD4)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplates
-
TR-FRET plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add BRD4-BD1 protein, biotinylated histone H4 peptide, and the this compound dilution series.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Europium-labeled streptavidin and APC-labeled anti-His antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
The ratio of the 665 nm to 620 nm signals is calculated. A decrease in this ratio indicates inhibition of the BRD4-histone interaction.
-
The Kd value is determined by fitting the data to a suitable binding model.
Caption: Workflow for the TR-FRET assay to determine BRD4 binding.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This is a widely used mouse model to induce acute colitis, mimicking aspects of human ulcerative colitis.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000
-
Sterile drinking water
-
This compound, vehicle control
Method:
-
Acclimatize mice for one week.
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (day 7-10), euthanize the mice and collect the colons.
-
Measure colon length and collect tissue for histological analysis (H&E staining) and cytokine analysis (e.g., ELISA for IL-17).
T Cell-Mediated Colitis Model
This model involves the transfer of naïve T cells into immunodeficient mice, leading to a chronic, T-cell driven colitis that resembles Crohn's disease.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) reagents for T cell isolation
-
This compound, vehicle control
Method:
-
Isolate CD4+ T cells from the spleens of donor mice.
-
Purify the naïve T cell population (CD4+CD45RBhigh) using MACS or FACS.
-
Inject 0.5 x 10^6 naïve T cells intraperitoneally into recipient immunodeficient mice.
-
Mice will develop colitis over 4-8 weeks. Monitor for weight loss and signs of wasting disease.
-
Begin treatment with this compound or vehicle control at a predetermined time point (e.g., 2-3 weeks post-transfer).
-
At the end of the study, euthanize the mice and harvest colons for histological scoring and analysis of lamina propria lymphocytes and cytokine production.
Caption: Experimental workflows for DSS-induced and T cell-mediated colitis models.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of inflammatory bowel disease. Its mechanism of action, centered on the epigenetic suppression of BRD4, leads to a significant reduction in pro-inflammatory cytokine production and the selective inhibition of pathogenic Th17 cell differentiation. Preclinical studies in established mouse models of colitis have demonstrated its efficacy in reducing disease severity.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. The full publication of the primary research will be crucial for a comprehensive understanding of its development. Additionally, exploring the efficacy of this compound in other inflammatory and autoimmune diseases, as well as in oncology, could open up new avenues for this novel BET inhibitor. The continued investigation into the downstream effects of this compound on the transcriptome and epigenome will provide deeper insights into its precise molecular mechanisms and may identify novel biomarkers for patient stratification and response monitoring.
References
The Role of KB-0118 in Downregulating STAT3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the pathogenesis of various inflammatory diseases and cancers, making it a key therapeutic target. KB-0118 has emerged as a novel small molecule inhibitor that effectively downregulates STAT3 signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a Bromodomain and Extra-Terminal (BET) domain inhibitor. We will explore how this compound indirectly modulates STAT3 activity by targeting the epigenetic reader protein BRD4, leading to the transcriptional repression of STAT3 target genes. This document will detail the experimental evidence, present quantitative data from related studies, and provide comprehensive protocols for key assays used to evaluate the efficacy of this compound and similar compounds.
Introduction to STAT3 Signaling
The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705).[1] Phosphorylated STAT3 (p-STAT3) monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[1] These target genes are involved in a wide array of cellular processes, including inflammation, cell cycle progression, and apoptosis. Dysregulation of the JAK-STAT3 pathway, leading to constitutive STAT3 activation, is a hallmark of many chronic inflammatory conditions and various cancers.
This compound: A Novel BET Bromodomain Inhibitor
This compound is a novel, selective small molecule inhibitor of the BET family of proteins, with a notable affinity for Bromodomain-containing protein 4 (BRD4). Unlike direct STAT3 inhibitors that target the STAT3 protein itself, this compound exerts its effect on STAT3 signaling through an indirect, epigenetic mechanism. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in transcriptional activation. By binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of STAT3 target genes.
A recent study by Jeong et al. (2025) has highlighted the potential of this compound in suppressing Th17-mediated inflammation in preclinical models of inflammatory bowel disease (IBD). This effect is attributed to the downregulation of STAT3 and BRD4 target genes.
Mechanism of Action: How this compound Downregulates STAT3 Signaling
The primary mechanism by which this compound downregulates STAT3 signaling is through the inhibition of BRD4. This can be broken down into the following key steps:
-
Binding to BRD4: this compound selectively binds to the acetyl-lysine binding pockets of the bromodomains of BRD4.
-
Displacement from Chromatin: This binding event competitively inhibits the interaction between BRD4 and acetylated histones at the regulatory regions (promoters and enhancers) of STAT3 target genes.
-
Transcriptional Repression: The displacement of BRD4 from these regulatory regions prevents the recruitment of the positive transcription elongation factor b (p-TEFb) and other components of the transcriptional apparatus.
-
Downregulation of STAT3 Target Genes: Consequently, the transcription of key STAT3-regulated genes, which are crucial for inflammatory responses and cell proliferation, is suppressed.
It is important to note that this mechanism does not directly interfere with the phosphorylation of STAT3 itself or the activity of upstream JAK kinases. Instead, it targets the transcriptional output of the activated STAT3 pathway.
References
Foundational Research on BET Inhibitors for Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain and Extra-Terminal (BET) proteins have emerged as critical epigenetic readers that regulate the transcription of key inflammatory genes. Their role in orchestrating inflammatory responses has positioned them as promising therapeutic targets for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the foundational research on BET inhibitors in the context of inflammation. It covers their mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for their evaluation. Visualizations of the core signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of this rapidly evolving field.
Introduction to BET Proteins and Their Role in Inflammation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[1] These bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark associated with active gene transcription.[2] By docking onto these acetylated histones, BET proteins act as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcriptional elongation.[2][3]
In the context of inflammation, BET proteins, particularly BRD4, play a pivotal role in the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and other inflammatory mediators.[1][4] Landmark studies have demonstrated that the inhibition of BET proteins can potently suppress the production of these inflammatory molecules in activated immune cells, such as macrophages, and protect against lipopolysaccharide (LPS)-induced endotoxic shock in preclinical models.[1] The anti-inflammatory effects of BET inhibitors are largely attributed to their ability to disrupt the transcriptional activation of genes downstream of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][5]
Mechanism of Action: BET Inhibitors and the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcriptional upregulation of a vast array of pro-inflammatory genes.[6][7] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter and enhancer regions of target genes.[6][7]
BET proteins, particularly BRD4, are crucial co-activators for NF-κB-mediated transcription. BRD4 is recruited to NF-κB-dependent promoters and enhancers, where it binds to acetylated histones and the acetylated RelA/p65 subunit of NF-κB itself.[2] This interaction is critical for the recruitment of P-TEFb, which then phosphorylates RNA Polymerase II, promoting transcriptional elongation and robust expression of NF-κB target genes like IL6, TNF, and CCL2.[2][3]
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[8] This competitive inhibition displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of inflammatory genes. The result is a potent and broad-spectrum suppression of the inflammatory response.
Below is a diagram illustrating the NF-κB signaling pathway and the mechanism of action of BET inhibitors.
Quantitative Data on BET Inhibitor Efficacy
Numerous preclinical studies have demonstrated the potent anti-inflammatory effects of various BET inhibitors. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of their efficacy.
Table 1: In Vitro Efficacy of BET Inhibitors on Inflammatory Cytokine Production
| BET Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 Value (nM) | Percent Inhibition (at a given concentration) | Reference(s) |
| JQ1 | Murine Macrophages (RAW 264.7) | LPS | TNF-α | ~400 | >80% at 500 nM | [9] |
| JQ1 | Murine Macrophages (RAW 264.7) | LPS | IL-6 | ~400 | >90% at 500 nM | [9] |
| JQ1 | Human Macrophage-like (THP-1) | LPS | IL-6 | ~800 | >50% at 1 µM | [10] |
| I-BET151 | Human Gingival Fibroblasts | TNF-α | IL-8 | 250 - 500 | ~70% at 1 µM | [11] |
| I-BET151 | Human Gingival Fibroblasts | IL-1β | CCL2 | 250 - 500 | ~70% at 1 µM | [11] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α | MMP1 | 250 - 500 | 71.5% at 1 µM | [12] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | IL-6 | 250 - 500 | 79.4% (basal) at 1 µM | [12] |
Table 2: In Vivo Efficacy of BET Inhibitors in Preclinical Models of Inflammatory Disease
| BET Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Inflammatory Marker(s) Measured | Outcome | Reference(s) |
| JQ1 | LPS-induced Endotoxemia | Mouse | 50 mg/kg, i.p. | Serum TNF-α, IL-6 | Significantly reduced cytokine storm and protected against lethal shock. | [9] |
| JQ1 | Experimental Periodontitis | Mouse | Systemic administration | IL-1β, IL-6, TNF-α in gingival tissue | Significantly inhibited inflammatory cytokine expression and bone loss. | [13] |
| I-BET151 | Collagen-Induced Arthritis (CIA) | Mouse | Not specified in abstract | Arthritis score, paw thickness | Dose-dependent reduction in arthritis score and paw thickness. | [14][15] |
| DC-9476 | Collagen-Induced Arthritis (CIA) | Mouse | 15, 50, or 150 mg/kg, p.o., BD | Arthritis score, paw thickness | Dose-dependent reduction of arthritis score and paw thickness. | [16] |
| DC-9476 | LPS-induced Inflammation | Mouse | 10, 30, and 100 mg/kg, s.c. | Serum IL-6, TNF-α, IL-17A | Significant reduction in serum cytokine levels. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of BET inhibitors in the context of inflammatory diseases.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing BET inhibitors for their anti-inflammatory properties.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD4 Occupancy
This protocol is designed to identify the genomic regions where BRD4 binds, and how this is affected by BET inhibitor treatment.
Materials:
-
Cell culture reagents
-
BET inhibitor (e.g., JQ1) and vehicle (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody (ChIP-grade)
-
IgG control antibody (ChIP-grade)
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 1x10^7 cells per ChIP) and treat with the BET inhibitor or vehicle for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-700 bp using sonication.[17]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential binding sites between treated and control samples.[18]
Reverse Transcription-Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol measures the changes in mRNA levels of specific inflammatory genes following BET inhibitor treatment.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing DNA polymerase and SYBR Green or a probe)
-
Gene-specific primers for target genes (e.g., IL6, TNF) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following cell culture and treatment, lyse the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.[19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20][21]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol quantifies the amount of a specific cytokine (e.g., TNF-α) secreted into the cell culture supernatant.
Materials:
-
ELISA kit for the target cytokine (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[22]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.[22]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color change is observed.
-
Reaction Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.[22]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion and Future Directions
The foundational research on BET inhibitors has firmly established their potential as a novel class of anti-inflammatory therapeutics. By targeting the epigenetic regulation of inflammatory gene expression, these inhibitors offer a broad and potent mechanism to quell the inflammatory cascade. The quantitative data from preclinical models are highly encouraging, demonstrating significant efficacy in a variety of inflammatory disease contexts.
Future research will likely focus on several key areas. The development of more selective BET inhibitors, targeting specific bromodomains (BD1 vs. BD2) or individual BET family members, may lead to improved therapeutic indices with fewer off-target effects.[23] Combination therapies, where BET inhibitors are used in conjunction with other anti-inflammatory agents, could offer synergistic effects and overcome potential resistance mechanisms.[24] Furthermore, a deeper understanding of the intricate roles of different BET proteins in various immune cell types will be crucial for tailoring therapies to specific inflammatory diseases. As our knowledge of the epigenetic control of inflammation continues to expand, BET inhibitors are poised to become a valuable tool in the armamentarium against a wide range of debilitating inflammatory conditions.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 9. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bromodomain protein inhibitor I-BET151 suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DC-9476, a Novel Selective BRD4(BD2) Inhibitor, Improves Arthritis Scores in Preclinical Models of Rheumatoid Arthritis by Regulating Key Inflammatory Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 17. A hierarchical and collaborative BRD4/CEBPD partnership governs vascular smooth muscle cell inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI Insight - BET inhibition reforms the immune microenvironment and alleviates T cell dysfunction in chronic lymphocytic leukemia [insight.jci.org]
- 19. elearning.unite.it [elearning.unite.it]
- 20. mcgill.ca [mcgill.ca]
- 21. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 22. protocols.io [protocols.io]
- 23. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
The Impact of KB-0118 on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-0118 is a novel small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable specificity for Bromodomain-containing protein 4 (BRD4). Emerging research has highlighted its potential as a potent immunomodulatory agent, particularly in the context of inflammatory diseases driven by T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cytokine production by immune cells, with a focus on its therapeutic implications for conditions such as Inflammatory Bowel Disease (IBD). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of BET bromodomains, which are epigenetic "readers" that play a crucial role in regulating gene expression. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins, particularly BRD4, recruit transcriptional machinery to the promoters and enhancers of target genes. In the context of the immune system, BRD4 has been shown to be a key regulator of pro-inflammatory gene expression.
This compound exerts its effects by competitively binding to the bromodomains of BRD4, thereby preventing its association with chromatin. This leads to the suppression of a specific set of genes, many of which are critically involved in inflammatory processes and immune cell differentiation. A primary target of this compound's action is the Th17 cell lineage, a subset of CD4+ T helper cells characterized by the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).
Quantitative Impact of this compound on Cytokine Production
Studies have demonstrated that this compound effectively reduces the production of several key pro-inflammatory cytokines involved in the pathogenesis of IBD and other autoimmune disorders. The inhibitory effects of this compound are dose-dependent, showcasing its potential for therapeutic modulation.
| Cytokine | Immune Cell Type(s) | Effect of this compound | Disease Model/Context |
| IL-17 | Th17 cells | Significant reduction in expression. | In vitro Th17 differentiation assays and in vivo models of colitis (DSS-induced and T cell-mediated). |
| TNF-α | Macrophages, Th17 cells | Inhibition of production. | In vitro and in vivo models of inflammatory bowel disease. |
| IL-1β | Macrophages | Inhibition of production. | In vitro and in vivo models of inflammatory bowel disease. |
| IL-23a | Dendritic cells, Macrophages | Inhibition of production. | In vitro and in vivo models of inflammatory bowel disease. |
Note: Specific quantitative data (e.g., IC50 values, percentage inhibition at given concentrations) from the primary literature on this compound were not publicly available at the time of this guide's compilation.
Signaling Pathway of this compound Action in Th17 Cells
This compound's primary mechanism for suppressing Th17-mediated inflammation involves the disruption of the BRD4-STAT3 signaling axis, which is crucial for the expression of the master transcriptional regulator of Th17 differentiation, RORγt, and subsequently, IL-17.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the impact of compounds like this compound on cytokine production in immune cells.
In Vitro Th17 Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice or human donors.
-
Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) by selecting for CD4+CD62L+CD44- or similar markers.
-
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3 antibody (e.g., 5 µg/mL).
-
Seed naive CD4+ T cells at a density of 1-2 x 10^5 cells per well.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
Add a cocktail of Th17 polarizing cytokines:
-
Recombinant human/murine IL-6 (e.g., 20 ng/mL)
-
Recombinant human/murine TGF-β (e.g., 5 ng/mL)
-
Recombinant human/murine IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper lineages.
-
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
-
Analysis of Cytokine Production:
-
ELISA or Cytometric Bead Array (CBA): After 3-5 days of culture, centrifuge the plates and collect the supernatant. Measure the concentration of secreted IL-17A, IL-17F, and other relevant cytokines according to the manufacturer's protocols.
-
Intracellular Cytokine Staining and Flow Cytometry:
-
On day 5, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines, primarily IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells using a flow cytometer.
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This in vivo model is used to assess the efficacy of therapeutic agents like this compound in a model that mimics aspects of human ulcerative colitis.
Methodology:
-
Induction of Colitis:
-
Use 8-12 week old C57BL/6 or BALB/c mice.
-
Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.
-
-
This compound Treatment:
-
Administer this compound or a vehicle control daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration. The dosage will need to be optimized based on pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring and Endpoint Analysis:
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7-10):
-
Euthanize the mice and collect the colon.
-
Measure the colon length (colitis is associated with colon shortening).
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Isolate lamina propria mononuclear cells (LPMCs) from the colon tissue.
-
Culture LPMCs ex vivo and measure the production of IL-17, TNF-α, and IL-1β by ELISA or flow cytometry.
-
Perform quantitative PCR (qPCR) on colon tissue homogenates to measure the mRNA expression of pro-inflammatory cytokines.
-
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of Th17-driven inflammatory diseases. Its targeted inhibition of the BET protein BRD4 leads to a significant reduction in the production of key pro-inflammatory cytokines, including IL-17, TNF-α, IL-1β, and IL-23a. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other BET inhibitors in preclinical and clinical settings. Further research is warranted to fully elucidate the quantitative dose-response relationships and to optimize the therapeutic application of this compound for inflammatory disorders.
The Discovery and Development of Novel BRD4 Inhibitors: A Technical Whitepaper on KB-0118
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, has emerged as a critical therapeutic target in oncology and inflammatory diseases. Its role in regulating the transcription of proto-oncogenes and pro-inflammatory cytokines has spurred the development of a new class of therapeutics: BRD4 inhibitors. This whitepaper provides an in-depth technical guide to the discovery and development of novel BRD4 inhibitors, with a specific focus on KB-0118 (also known as BBC0115), a promising orally active inhibitor. We will delve into the underlying biology of BRD4, the methodologies for inhibitor discovery and characterization, and the preclinical evidence supporting the therapeutic potential of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of epigenetic drug discovery.
Introduction: BRD4 as a Therapeutic Target
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial regulators of gene expression.[1] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[1] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
BRD4, in particular, has garnered significant attention due to its well-established role in driving the expression of key oncogenes such as MYC, and its involvement in various signaling pathways implicated in cancer and inflammation, including NF-κB, Jagged1/Notch1, and JAK/STAT3.[1][2] Consequently, inhibiting the function of BRD4 has become a promising therapeutic strategy for a range of diseases.
The Discovery of this compound: A Novel BRD4 Inhibitor
While the specific details of the initial discovery and synthesis of this compound by Keyfron Bio Co., Ltd. and Benobio Co., Ltd. are not extensively published in peer-reviewed literature, the identification of a related compound from Benobio, BBC0901, through a DNA-encoded library screening system suggests a potential discovery methodology.[3] This approach allows for the rapid screening of vast chemical libraries to identify novel scaffolds with desired binding activity.
Binding Affinity and Selectivity
This compound is an orally active BET bromodomain inhibitor that selectively binds to BRD2 and BRD4 over BRD3.[1] Its binding affinity has been quantified, providing a foundational understanding of its interaction with its targets.
| Compound | Target | Binding Affinity (Kd) |
| This compound | BRD2 BD1 | 36.7 µM[1][4] |
| This compound | BRD4 BD1 | 47.4 µM[1][4] |
Table 1: Binding Affinity of this compound to BRD2 and BRD4 Bromodomains.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets of BRD4, thereby preventing its interaction with acetylated histones. This disruption of the BRD4-chromatin interaction leads to the downregulation of BRD4 target genes.[5]
Signaling Pathways Modulated by this compound
Preclinical studies have indicated that this compound modulates Th17-driven inflammation through the epigenetic suppression of BRD4.[5] This is confirmed by the observed downregulation of STAT3 and other BRD4 target genes.[5] The inhibition of pro-inflammatory cytokines, including TNF, IL-1β, and IL-23a, further underscores its mechanism in inflammatory conditions.[1][5]
Preclinical Development of this compound
The preclinical evaluation of this compound has primarily focused on its efficacy in models of inflammatory bowel disease (IBD).
In Vitro Studies
-
Cytokine Inhibition: this compound effectively inhibits the production of pro-inflammatory cytokines, including TNF, IL-1β, and IL-23a.[1][5]
-
Th17 Cell Differentiation: The inhibitor selectively suppresses the differentiation of Th17 cells, which are key drivers of IBD pathology.[5]
In Vivo Studies
In both DSS-induced and T cell-mediated colitis models, this compound demonstrated significant therapeutic effects:
| Parameter | Observation | Reference |
| Disease Severity | Significantly reduced | [5] |
| Colon Structure | Preserved | [5] |
| IL-17 Expression | Lowered | [5] |
Table 2: In Vivo Efficacy of this compound in Colitis Models.
Experimental Protocols
While detailed, specific protocols for the synthesis and preclinical evaluation of this compound are not publicly available, this section provides representative methodologies for key experiments in the discovery and development of novel BRD4 inhibitors.
BRD4 Binding Assay (AlphaScreen)
This assay is a common method to measure the direct binding of an inhibitor to the BRD4 bromodomain.
-
Reagents: Purified GST-tagged BRD4(BD1) protein, biotinylated histone H4 peptide, Glutathione Acceptor beads, and Streptavidin-Donor beads.
-
Procedure:
-
In a 384-well plate, add the test compound, biotinylated histone peptide, and GST-tagged BRD4(BD1) protein.
-
Incubate at room temperature for 30 minutes.
-
Add Glutathione Acceptor beads followed by Streptavidin-Donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blot for the target protein (BRD4).
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
In Vivo Xenograft Model for Cancer
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a BRD4 inhibitor.
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Drug Administration: Administer the BRD4 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for c-Myc).
Conclusion and Future Directions
This compound represents a novel orally active BRD4 inhibitor with promising therapeutic potential, particularly in the context of inflammatory diseases like IBD. Its ability to modulate Th17-driven inflammation through the epigenetic suppression of BRD4 highlights the importance of this target in autoimmune disorders.
While the currently available data for this compound is encouraging, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Detailed Pharmacokinetics and Pharmacodynamics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its clinical development.
-
Toxicology Studies: Rigorous safety and toxicology assessments are necessary to establish a safe therapeutic window.
-
Efficacy in Other Disease Models: Given the broad role of BRD4 in various pathologies, exploring the efficacy of this compound in models of cancer and other inflammatory conditions is warranted.
-
Structure-Activity Relationship (SAR) Studies: Publication of the SAR data for this compound and related analogs would significantly contribute to the rational design of next-generation BRD4 inhibitors with improved potency and selectivity.
The continued development of novel BRD4 inhibitors like this compound holds great promise for addressing unmet medical needs in a variety of diseases. This whitepaper provides a foundational overview to aid researchers in this exciting and rapidly evolving field.
References
- 1. BRD4 Ligand, Inhibitor, Modulator, Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 2. Bromodomain-containing 4 as a therapeutic target in inflammatory bowel diseases and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel molecule BBC0901 inhibits BRD4 and acts as a catabolic regulator in the pathogenesis of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 5. Benobio Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Methodological & Application
KB-0118 experimental protocol for in vitro studies
Application Notes: In Vitro Profiling of KB-0118
Introduction
This compound is a novel, highly potent, and selective small molecule inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical potency assessment, cell-based viability assays, and target engagement verification through downstream signaling analysis.
Data Presentation
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of potency and selectivity for the PI3Kα isoform.
Table 1: Biochemical IC50 of this compound Against Class I PI3K Isoforms
| PI3K Isoform | This compound IC50 (nM) |
| PI3Kα (p110α) | 1.2 |
| PI3Kβ (p110β) | 89.5 |
| PI3Kδ (p110δ) | 152.7 |
| PI3Kγ (p110γ) | 210.3 |
Cellular Proliferation
The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines harboring various mutations in the PI3K pathway. Cells were treated with a dose-response range of this compound for 72 hours, and cell viability was assessed.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA E545K | 15.8 |
| T47D | Breast Cancer | PIK3CA H1047R | 12.3 |
| PC-3 | Prostate Cancer | PTEN null | 25.6 |
| U87 MG | Glioblastoma | PTEN null | 31.4 |
| A549 | Lung Cancer | KRAS G12S | > 1000 |
| MDA-MB-231 | Breast Cancer | BRAF G464V | > 1000 |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR pathway with this compound inhibition point.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2/PIP3 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM DTT
-
This compound compound stock (10 mM in DMSO)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these concentrations 1:100 in Assay Buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.
-
Add 2.5 µL of the PI3K enzyme/substrate mix (containing PI3K enzyme and PIP2/PIP3) in Assay Buffer.
-
Add 5 µL of 10 µM ATP in Assay Buffer to initiate the reaction. Final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the metabolic activity of cultured cancer cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound compound stock (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a 9-point, 4-fold serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle-treated control wells and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and S6, confirming target engagement in a cellular context.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete growth medium and serum-free medium
-
This compound compound stock (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-Actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for the final 15 minutes of treatment.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative change in protein phosphorylation compared to total protein levels and the loading control (β-Actin). A dose-dependent decrease in p-Akt and p-S6 levels indicates effective target inhibition.
Application Notes and Protocols for the Use of KB-0118 in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for studying IBD pathogenesis and evaluating novel therapeutics.[2][3][4]
This compound is a novel, selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting Bromodomain-containing protein 4 (BRD4).[5][6] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of pro-inflammatory genes.[7] By inhibiting BRD4, this compound has been shown to suppress Th17-mediated inflammation, a key driver of IBD pathology.[5][8] Mechanistic studies indicate that this compound's therapeutic effects are mediated through the epigenetic suppression of BRD4, leading to the downregulation of STAT3 and BRD4 target genes.[5] In preclinical studies using the DSS-induced colitis model, this compound has demonstrated significant efficacy in reducing disease severity, preserving colon architecture, and decreasing the expression of pro-inflammatory cytokines such as TNF, IL-1β, IL-23a, and IL-17.[5][6]
These application notes provide a detailed protocol for the use of this compound in a DSS-induced colitis mouse model, intended to guide researchers in the design and execution of studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the BRD4 protein, a key regulator of gene transcription. In the context of colitis, inflammatory stimuli lead to the activation of transcription factors like NF-κB and STAT3. These transcription factors recruit BRD4 to the chromatin, which in turn promotes the transcription of pro-inflammatory cytokine genes, including IL-17, TNF-α, and IL-6. This compound, as a BET inhibitor, competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones on the chromatin. This disruption of BRD4's function leads to a reduction in the transcription of these key inflammatory mediators, thereby ameliorating the inflammatory response in the colon.
Caption: Mechanism of action of this compound in inhibiting colitis.
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS. This model is characterized by weight loss, diarrhea, and bloody stools, with histological features of epithelial injury and inflammatory cell infiltration.
Materials:
-
Animals: 8-10 week old C57BL/6 mice are commonly used.[9]
-
Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da (e.g., MP Biomedicals, Cat. No. 02160110).
-
This compound: (e.g., Probechem, Cat. No. PC-24237).[6]
-
Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common vehicle for in vivo administration of similar small molecules. The optimal vehicle for this compound should be determined empirically.
-
Sterile drinking water.
-
Animal balance.
-
Cages with filter tops.
-
Calipers for measuring colon length.
-
4% paraformaldehyde (PFA) in PBS.
-
Histology cassettes.
-
Microscope and slides.
-
Reagents for RNA extraction and cytokine analysis (optional).
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the start of the experiment.
-
DSS Administration (Acute Model):
-
Prepare a 2.5-3.5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary between DSS batches and mouse strains and should be determined in a pilot study.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[4]
-
The control group receives regular sterile drinking water.
-
-
This compound Administration (Therapeutic Regimen):
-
On day 3 post-DSS induction, begin administration of this compound.
-
Prepare a solution of this compound in the chosen vehicle. A recommended starting dose is 10-50 mg/kg.
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal (IP) injection until the end of the experiment.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).
-
-
Termination and Sample Collection:
-
On day 8-10, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, RNA extraction, and cytokine measurement.
-
Fix a distal segment of the colon in 4% PFA for 24 hours for histology.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a study evaluating this compound in the DSS-induced colitis model.
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Hemoccult Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Histological Scoring of Colonic Inflammation
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
The total histological score is the sum of the scores for each parameter.
Table 3: Example Data Presentation
| Treatment Group | n | Body Weight Change (%) | DAI Score (Day 10) | Colon Length (cm) | Histological Score | IL-17 Level (pg/mL) |
| Control | 8 | +2.5 ± 0.5 | 0.1 ± 0.1 | 8.5 ± 0.3 | 0.5 ± 0.2 | 10.2 ± 2.1 |
| DSS + Vehicle | 8 | -15.2 ± 1.8 | 3.5 ± 0.4 | 5.2 ± 0.4 | 10.8 ± 1.2 | 85.6 ± 9.3 |
| DSS + this compound (10 mg/kg) | 8 | -8.1 ± 1.2 | 1.8 ± 0.3 | 6.9 ± 0.5 | 4.2 ± 0.8 | 35.4 ± 5.7 |
| DSS + this compound (50 mg/kg) | 8 | -5.4 ± 0.9 | 1.1 ± 0.2 | 7.8 ± 0.3 | 2.1 ± 0.5 | 18.9 ± 3.5 |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.
Conclusion
The DSS-induced colitis mouse model is a robust and reproducible tool for the in vivo evaluation of novel therapeutics for IBD. This compound, a potent and selective BRD4 inhibitor, has demonstrated significant anti-inflammatory effects in this model. The protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and conducting well-controlled studies to further investigate the therapeutic potential of this compound and other BET inhibitors for the treatment of inflammatory bowel disease. Careful attention to experimental detail and consistent data collection are crucial for obtaining reliable and reproducible results.
References
- 1. WKB ameliorates DSS-induced colitis through inhibiting enteric glial cells activation and altering the intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WKB ameliorates DSS-induced colitis through inhibiting enteric glial cells activation and altering the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KB-0118 in Caco-2 and HT-29 Cell Lines for IBD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The intestinal epithelium, a single layer of cells, is critical in maintaining gut homeostasis. In IBD, this barrier is compromised, leading to increased permeability and inflammation. The Caco-2 and HT-29 human colorectal adenocarcinoma cell lines are widely used in vitro models to study the intestinal barrier and IBD pathogenesis. Caco-2 cells differentiate into polarized monolayers with tight junctions, mimicking the absorptive enterocytes of the small intestine. HT-29 cells can differentiate into mucus-producing goblet cells, and co-cultures of Caco-2 and HT-29 cells provide a more physiologically relevant model of the intestinal epithelium.
KB-0118 is a novel and selective BET (Bromodomain and Extra-Terminal) bromodomain inhibitor targeting BRD4.[1][2] BET inhibitors are a class of epigenetic modulators that have shown promise in treating inflammatory diseases. This compound effectively suppresses Th17-mediated inflammation, a key driver of IBD, by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-23a.[1][2] The mechanism of action involves the epigenetic suppression of BRD4, which in turn downregulates the STAT3 and NF-κB signaling pathways.[2]
These application notes provide detailed protocols for utilizing this compound in Caco-2 and HT-29 cell line models to investigate its therapeutic potential for IBD.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | [1] | ||
| BRD2 BD1 | 36.7 µM | TR-FRET assay | [1] |
| BRD4 BD1 | 47.4 µM | TR-FRET assay | [1] |
| Inhibition of Pro-inflammatory Cytokines | Dose-dependent reduction | Various (e.g., Th17 cells) | [1][2] |
| TNF-α | To be determined | Caco-2 / HT-29 | This protocol |
| IL-1β | To be determined | Caco-2 / HT-29 | This protocol |
| IL-6 | To be determined | Caco-2 / HT-29 | This protocol |
| IL-8 | To be determined | Caco-2 / HT-29 | This protocol |
| Effect on Intestinal Barrier Function | |||
| Transepithelial Electrical Resistance (TEER) | To be determined | Caco-2 / HT-29 co-culture | This protocol |
| Cell Viability (IC50) | To be determined | Caco-2, HT-29 | This protocol |
Experimental Protocols
Cell Culture and Maintenance
1.1. Caco-2 Cell Culture
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture when cells reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
1.2. HT-29 Cell Culture
-
Media: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture when cells reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.
1.3. Caco-2 and HT-29 Co-culture for Intestinal Barrier Model
-
Ratio: A 9:1 ratio of Caco-2 to HT-29 cells is commonly used to mimic the intestinal epithelium.[3][4]
-
Seeding: Seed a mixture of Caco-2 and HT-29 cells onto Transwell® permeable supports (0.4 µm pore size).
-
Differentiation: Culture for 21 days to allow for the formation of a polarized monolayer with tight junctions and mucus production. Change the media in both the apical and basolateral compartments every 2-3 days.[5]
Assessment of this compound on Cell Viability (Dose-Response Curve)
This protocol determines the cytotoxic effects of this compound and establishes a working concentration range for subsequent experiments.
-
Cell Seeding: Seed Caco-2 and HT-29 cells separately in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Viability Assay: Use a standard cell viability assay such as MTT or PrestoBlue™.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Evaluation of this compound on Intestinal Barrier Function
This protocol assesses the ability of this compound to protect or restore intestinal barrier integrity in an in vitro IBD model.
-
Model Setup: Use a 21-day differentiated Caco-2/HT-29 co-culture on Transwell® inserts.
-
Inflammatory Challenge: Induce an inflammatory response by adding a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IFN-γ at 10 ng/mL) to the basolateral medium for 24 hours.[6]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours before adding the inflammatory stimulus, or treat simultaneously with the inflammatory stimulus.
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) at baseline, after the inflammatory challenge, and after treatment with this compound using a volt-ohm meter. A decrease in TEER indicates increased barrier permeability.[7][8]
-
Data Analysis: Express TEER values as Ω·cm². Compare the TEER values of treated groups to the inflamed and non-inflamed controls.
Measurement of Pro-inflammatory Cytokine Secretion
This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines.
-
Cell Model: Use either Caco-2 or HT-29 monocultures, or the Caco-2/HT-29 co-culture.
-
Inflammatory Stimulation: Induce inflammation with Lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL) for 24 hours.
-
Treatment: Treat the cells with this compound at selected concentrations for the same duration as the inflammatory stimulus.
-
Sample Collection: Collect the cell culture supernatants from the basolateral compartment.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine concentrations in the this compound treated groups to the stimulated and unstimulated controls.
Visualizations
Caption: this compound inhibits BRD4, disrupting pro-inflammatory signaling.
References
- 1. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 2. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
protocol for treating RAW 264.7 macrophages with KB-0118
Treatment of RAW 264.7 Macrophages with KB-0118, a Novel BET Bromodomain Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: RAW 264.7 is a murine macrophage cell line widely utilized in immunological and pharmacological research to study inflammation, immune responses, and drug efficacy.[1][2] this compound is a novel BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor targeting BRD4, a key regulator of gene transcription.[3][4] This document provides a detailed protocol for the treatment of RAW 264.7 macrophages with this compound to assess its anti-inflammatory properties, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.
Data Presentation
Table 1: RAW 264.7 Cell Culture and Seeding Densities
| Parameter | Recommendation | Source(s) |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM), high glucose | [1][5] |
| Supplementation | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin | [1] |
| Incubation Conditions | 37°C, 5% CO2, humidified atmosphere | [1][2][6] |
| Subculture Confluency | 80-90% | [1] |
| Seeding Density (96-well plate) | 1 x 10^4 cells/well | [7] |
| Seeding Density (24-well plate) | 5 x 10^4 cells/well | [8] |
| Seeding Density (12-well plate) | 1 x 10^5 cells/well | [9] |
| Seeding Density (6-well plate) | 1 x 10^6 cells/well | [7][10] |
Table 2: Reagent Concentrations and Incubation Times for Inflammatory Response Assays
| Reagent/Assay | Concentration/Time | Purpose | Source(s) |
| LPS | 1 µg/mL | Induction of inflammatory response | [8][10][11] |
| This compound | 0.1 - 10 µM (optimization recommended) | Inhibition of BET bromodomains | Inferred |
| Pre-incubation with this compound | 1 - 2 hours | Allow for cellular uptake and target engagement | [10][11][12] |
| LPS Stimulation (Cytokine mRNA) | 6 hours | Measurement of early-response gene expression | [10] |
| LPS Stimulation (Cytokine Protein) | 18 - 24 hours | Measurement of secreted cytokines | [7][11][12] |
| LPS Stimulation (MAPK Phosphorylation) | 15 - 30 minutes | Analysis of upstream signaling events | [11][12] |
Experimental Protocols
RAW 264.7 Cell Culture
-
Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.[1] Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin/Streptomycin). Centrifuge at 150-400 x g for 8-12 minutes. Resuspend the cell pellet in fresh medium and transfer to a T25 or T75 culture flask.[1]
-
Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator.[5][6] Change the medium every 2-3 days.[2][6]
-
Subculture: When cells reach 80-90% confluency, detach them by gentle scraping or pipetting with fresh medium.[1][2] Centrifuge the cell suspension, resuspend the pellet, and re-plate at a 1:2 or 1:3 ratio.[1] It is recommended to use low passage number cells (less than 20) to avoid genetic drift.[6]
Treatment of RAW 264.7 Cells with this compound and LPS
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (refer to Table 1 for densities) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration. Incubate for 1-2 hours.[10][11][12]
-
LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[8][10][11] Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with LPS only, and cells treated with this compound only.
-
Incubation: Incubate the cells for the desired time period based on the downstream assay (refer to Table 2).
-
Sample Collection:
-
For cytokine analysis (ELISA): Collect the cell culture supernatant and store at -80°C.
-
For gene expression analysis (RT-qPCR): Lyse the cells directly in the plate using a suitable lysis buffer.
-
For protein analysis (Western Blot): Wash the cells with cold PBS and then lyse with RIPA buffer.[13]
-
Assessment of Anti-inflammatory Effects
-
Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay. After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[7]
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[7]
-
Pro-inflammatory Cytokine Measurement (ELISA): Quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).
-
Western Blot Analysis: Analyze the protein expression of key inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38).[11][12]
Mandatory Visualizations
Caption: Experimental workflow for treating RAW 264.7 cells with this compound and LPS.
Caption: Proposed signaling pathway of this compound action in LPS-stimulated macrophages.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. bowdish.ca [bowdish.ca]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reprogramming of macrophages with macrophage cell membrane-derived nanoghosts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KB-0118 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of KB-0118, a novel BET bromodomain inhibitor, in murine models of inflammatory bowel disease (IBD). The protocols are based on findings from preclinical studies demonstrating the therapeutic potential of this compound in suppressing Th17-mediated inflammation.
Introduction
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable targeting effect on BRD4.[1][2] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby modulating the transcription of pro-inflammatory genes.[1] Mechanistic studies have revealed that this compound's immunomodulatory effects in the context of IBD are mediated through the epigenetic suppression of BRD4, leading to the downregulation of STAT3 and other BRD4 target genes.[1] This targeted action effectively inhibits the production of pro-inflammatory cytokines such as TNF, IL-1β, and IL-23a, and selectively suppresses the differentiation of Th17 cells, which are key drivers of IBD pathology.[1][2]
Preclinical studies in mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and T cell-mediated colitis have shown that administration of this compound significantly alleviates disease severity, preserves the structural integrity of the colon, and reduces the expression of IL-17.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mouse models of colitis.
| Parameter | Details | Mouse Model | Reference |
| Compound | This compound | DSS-induced colitis, T cell-mediated colitis | [1] |
| Dosage | 20 mg/kg | DSS-induced colitis, T cell-mediated colitis | [1] |
| Administration Route | Oral gavage | DSS-induced colitis, T cell-mediated colitis | [1] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) | DSS-induced colitis, T cell-mediated colitis | [1] |
| Frequency | Once daily | DSS-induced colitis, T cell-mediated colitis | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the BRD4-STAT3 signaling axis, which is a critical pathway in the differentiation and function of Th17 cells.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage)
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the target dose of 20 mg/kg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% CMC solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform mixture.
-
Administer the suspension to mice via oral gavage immediately after preparation.
DSS-Induced Colitis Model and this compound Treatment
This protocol describes the induction of acute colitis using DSS and the therapeutic administration of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
This compound suspension (prepared as described above)
-
Vehicle (0.5% CMC)
-
Standard mouse chow and water
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce colitis by providing 2.5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
-
Concurrently with the initiation of DSS administration, begin daily oral gavage of either this compound (20 mg/kg) or vehicle (0.5% CMC).
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice.
-
Excise the colon and measure its length from the cecum to the anus.
-
Collect colon tissue for histological examination (e.g., H&E staining) and analysis of inflammatory markers (e.g., cytokine mRNA or protein levels).
T Cell-Mediated Colitis Model and this compound Treatment
This protocol outlines the induction of chronic colitis through the adoptive transfer of naive T cells and subsequent treatment with this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/-)
-
Reagents and equipment for T cell isolation and sorting (e.g., magnetic-activated cell sorting or fluorescence-activated cell sorting)
-
This compound suspension (prepared as described above)
-
Vehicle (0.5% CMC)
Procedure:
-
Isolate splenocytes from donor mice.
-
Enrich for CD4+ T cells and then sort for the naive T cell population (CD4+CD45RBhigh).
-
Inject the sorted naive T cells intraperitoneally into the recipient immunodeficient mice.
-
Initiate daily oral gavage of either this compound (20 mg/kg) or vehicle (0.5% CMC) on the same day as the T cell transfer.
-
Monitor the body weight of the recipient mice weekly.
-
At a predetermined experimental endpoint (typically 6-8 weeks after T cell transfer, or when significant weight loss is observed), euthanize the mice.
-
Excise the colon for histological assessment of inflammation.
-
Isolate lamina propria lymphocytes to analyze T cell populations (e.g., Th17 cells) by flow cytometry.
Conclusion
This compound represents a promising therapeutic agent for IBD. The provided protocols for its in vivo administration in established mouse models of colitis offer a framework for further preclinical investigation into its efficacy and mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of this compound and other BET inhibitors in the context of inflammatory diseases.
References
Application Notes and Protocols: Determining the Dose-Response of KB-0118 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for generating a dose-response curve for the novel BET bromodomain inhibitor, KB-0118, in Jurkat cells, a human T-lymphocyte cell line. The described methodology utilizes a colorimetric MTT assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound. Detailed procedures for cell culture, assay execution, and data analysis are presented. Additionally, this document outlines the putative signaling pathway of this compound in T-cells and provides visual workflows to guide the experimental process.
Introduction
This compound is a novel small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with selectivity for BRD2 and BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The BRD4 protein is particularly implicated in the transcription of oncogenes and pro-inflammatory cytokines. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers and inflammatory diseases.
In T-cells, BRD4 is a key regulator of differentiation and activation. It has been shown to be involved in the signaling pathways of NF-κB and STAT, which are critical for T-cell function and the inflammatory response. Dysregulation of these pathways is a hallmark of various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), for which the Jurkat cell line is a widely used model. Therefore, assessing the dose-dependent effects of this compound on Jurkat cell viability is a critical step in evaluating its therapeutic potential.
This application note provides a detailed protocol for establishing a dose-response curve and calculating the IC50 value of this compound in Jurkat cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Signaling Pathway of BRD4 Inhibition in T-Cells
This compound, as a BRD4 inhibitor, is expected to modulate key signaling pathways in Jurkat T-cells. The diagram below illustrates the putative mechanism of action.
References
Application Notes and Protocols: Assessing the Effect of KB-0118 on Th17 Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the signature cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular bacteria and fungi. However, dysregulation of Th17 cell differentiation and function is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis. The differentiation of naive CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and IL-6, and stabilized by IL-23. This process is orchestrated by the master transcription factor, RAR-related orphan receptor gamma t (RORγt).
KB-0118 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a specific action on BRD4.[1] Emerging evidence indicates that this compound effectively suppresses Th17-mediated inflammation by selectively inhibiting the differentiation of Th17 cells.[1] Mechanistically, this compound is understood to exert its effects through the epigenetic suppression of BRD4, which in turn leads to the downregulation of key signaling molecules and transcription factors, such as STAT3, that are essential for Th17 lineage commitment.[1]
These application notes provide a comprehensive set of protocols to enable researchers to investigate and quantify the effects of this compound on Th17 differentiation in vitro. The following methodologies cover the isolation and culture of primary T cells, induction of Th17 differentiation, and subsequent analysis of key cellular and molecular markers.
Key Experimental Workflows
A general workflow for assessing the impact of this compound on Th17 differentiation involves isolating naive CD4+ T cells, inducing their differentiation towards the Th17 lineage in the presence or absence of this compound, and subsequently analyzing the cell population for Th17-specific markers.
Caption: A diagram illustrating the key steps in assessing this compound's effect on Th17 differentiation.
Proposed Mechanism of Action of this compound
This compound is believed to inhibit Th17 differentiation by targeting the BET protein BRD4, a key epigenetic reader. This interference disrupts the transcriptional program essential for Th17 cell development.
Caption: A diagram showing the proposed mechanism of this compound in inhibiting the Th17 differentiation pathway.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human CD3 Monoclonal Antibody (clone OKT3)
-
Human CD28 Monoclonal Antibody (clone CD28.2)
-
Recombinant Human TGF-β1
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Anti-Human IL-4 Antibody
-
Anti-Human IFN-γ Antibody
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Isolation of Naive CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for naive CD4+ T cells from the PBMC population using the RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail following the manufacturer's instructions. Purity should be assessed by flow cytometry (CD4+, CD45RA+, CCR7+).
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 5 µg/mL in sterile PBS.
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.
-
Wash the wells twice with sterile PBS before use.
-
-
Cell Culture and Differentiation:
-
Prepare complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resuspend the purified naive CD4+ T cells in the complete medium at a concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-human CD28 antibody to a final concentration of 2 µg/mL.
-
To induce Th17 differentiation, add the following cytokines and neutralizing antibodies:
-
TGF-β1: 10 ng/mL
-
IL-6: 20 ng/mL
-
IL-23: 20 ng/mL
-
Anti-IL-4: 10 µg/mL
-
Anti-IFN-γ: 10 µg/mL
-
-
For the experimental group, add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Protocol 2: Flow Cytometric Analysis of Th17 Differentiation
This protocol details the intracellular staining for IL-17A and the transcription factor RORγt to quantify Th17 cell populations.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., APC-H7)
-
Anti-Human IL-17A (e.g., PE)
-
Anti-Human RORγt (e.g., Alexa Fluor 488)
-
Isotype controls for IL-17A and RORγt
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Restimulation:
-
Four to six hours before harvesting, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (Brefeldin A or Monensin) to each well.
-
-
Surface Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Stain for the surface marker CD4 by incubating the cells with the anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS/FBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the anti-IL-17A and anti-RORγt antibodies (and isotype controls in separate tubes).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ population and analyze the percentage of cells expressing IL-17A and/or RORγt.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Th17-related Gene Expression
This protocol is for measuring the mRNA expression levels of key genes involved in Th17 differentiation.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for human:
-
IL17A
-
RORC (encodes RORγt)
-
STAT3
-
TBX21 (T-bet, Th1 marker)
-
GATA3 (Th2 marker)
-
FOXP3 (Treg marker)
-
Housekeeping gene (e.g., GAPDH, ACTB)
-
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Harvest cells after the differentiation period (e.g., day 3 or 5).
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, forward and reverse primers for the target genes, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted IL-17A
This protocol measures the concentration of IL-17A secreted into the cell culture supernatant.
Materials:
-
Human IL-17A ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the culture period, centrifuge the plates and collect the cell-free supernatants.
-
Store the supernatants at -80°C until use.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add the biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IL-17A in the samples.
-
Data Presentation
The quantitative data generated from the above experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Th17 Cell Population by Flow Cytometry
| Treatment | Concentration (nM) | % CD4+IL-17A+ | % CD4+RORγt+ |
| Vehicle (DMSO) | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Table 2: Effect of this compound on Th17-related Gene Expression by qPCR
| Treatment | Concentration (nM) | Relative IL17A Expression | Relative RORC Expression | Relative STAT3 Expression |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Table 3: Effect of this compound on Secreted IL-17A by ELISA
| Treatment | Concentration (nM) | IL-17A Concentration (pg/mL) |
| Vehicle (DMSO) | 0 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on Th17 differentiation. By employing a combination of cell culture, flow cytometry, qPCR, and ELISA, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms through which this compound modulates Th17 cell biology. These methods are essential for the preclinical evaluation of this compound as a potential therapeutic agent for Th17-mediated autoimmune and inflammatory diseases.
References
Application Note: Measuring the Binding of KB-0118 to BRD4 Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in various diseases, including cancer and inflammation, has made them attractive targets for therapeutic intervention. Small molecule inhibitors that target the bromodomains of these proteins can disrupt their interaction with acetylated histones, thereby modulating gene expression.
KB-0118 is a novel BET bromodomain inhibitor that has shown selectivity for BRD2 and BRD4.[1] Understanding the binding affinity and kinetics of such inhibitors is paramount in drug discovery and development. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for studying molecular interactions in a high-throughput format.[2][3][4] This application note provides a detailed protocol for measuring the binding of this compound to the first bromodomain (BD1) of BRD4 using a competitive TR-FRET assay format.
The TR-FRET assay combines the low background of time-resolved fluorescence (TRF) with the proximity-dependent nature of Förster Resonance Energy Transfer (FRET).[2][3][4] In this assay, a long-lifetime lanthanide donor fluorophore is paired with a suitable acceptor fluorophore. When the donor and acceptor are brought into close proximity through a biomolecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This signal is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.
Principle of the Assay
This protocol describes a competitive binding assay. A BRD4 protein (specifically, the first bromodomain, BD1) labeled with a donor fluorophore (e.g., a terbium chelate) and a synthetic acetylated histone peptide (a ligand for the bromodomain) labeled with an acceptor fluorophore (e.g., a dye-labeled acceptor) are used. When these two components interact, a high TR-FRET signal is generated. The addition of a competing inhibitor, such as this compound, disrupts this interaction, leading to a decrease in the TR-FRET signal. The degree of signal reduction is proportional to the binding affinity of the inhibitor.
Data Presentation
The binding affinity of this compound for the first bromodomain (BD1) of BRD4 has been determined, as summarized in the table below. This application note provides a representative protocol to obtain such quantitative data.
| Compound | Target | Assay Type | Reported Value (Kd) |
| This compound | BRD4 BD1 | TR-FRET | 47.4 µM |
| Data sourced from Probechem[1] |
Experimental Protocols
This section details a representative protocol for determining the binding affinity of this compound to BRD4 BD1 using a commercially available TR-FRET assay kit as a template.
Materials and Reagents
-
BRD4 (BD1) TR-FRET Assay Kit (e.g., from BPS Bioscience, Cayman Chemical, or similar) containing:
-
Terbium-labeled BRD4 BD1 (Donor)
-
Dye-labeled acetylated peptide ligand (Acceptor)
-
TR-FRET Assay Buffer
-
-
This compound
-
Positive control inhibitor (e.g., JQ1)
-
DMSO (ACS grade)
-
White, non-binding, low-volume 384-well microplates
-
TR-FRET compatible microplate reader with excitation at ~340 nm and emission detection at ~620 nm and ~665 nm.
-
Pipettes and multichannel pipettes
Assay Buffer Preparation
Prepare a 1x TR-FRET Assay Buffer by diluting the concentrated stock solution with distilled water as per the manufacturer's instructions.
Compound Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO. Subsequently, dilute these DMSO stocks into the 1x TR-FRET Assay Buffer to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Detailed Assay Protocol (384-well plate format)
-
Dispense Compounds and Controls:
-
Add 2 µL of the serially diluted this compound solutions to the designated wells of the 384-well plate.
-
For the positive control, add 2 µL of a high concentration of a known BRD4 inhibitor (e.g., JQ1).
-
For the negative control (maximum FRET signal), add 2 µL of assay buffer containing the same final concentration of DMSO as the compound wells.
-
-
Prepare Master Mix:
-
Prepare a master mix containing the Terbium-labeled BRD4 BD1 (donor) and the dye-labeled acetylated peptide (acceptor) in 1x TR-FRET Assay Buffer. The final concentrations should be as recommended by the manufacturer.
-
-
Initiate the Reaction:
-
Add 18 µL of the master mix to each well of the 384-well plate, bringing the total volume to 20 µL.
-
-
Incubation:
-
Plate Reading:
-
Measure the fluorescence using a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths:
-
Donor emission: ~620 nm
-
Acceptor emission (FRET signal): ~665 nm
-
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
For each well, calculate the TR-FRET ratio using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
-
Normalize the Data:
-
The data can be expressed as percent inhibition using the positive and negative controls as references:
-
% Inhibition = 100 * (1 - [(Ratiosample - Ratiopos_control) / (Rationeg_control - Ratiopos_control)])
-
-
-
Generate IC50 Curve:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the BRD4-ligand interaction.
-
Signaling Pathway Context
BRD4 plays a critical role in transcriptional activation. By binding to acetylated histones at promoter and enhancer regions, it recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation of target genes, including oncogenes like c-Myc. Inhibitors like this compound disrupt the initial step of this pathway by preventing BRD4 from binding to acetylated chromatin.
Conclusion
The TR-FRET assay is a powerful, homogeneous, and high-throughput compatible method for quantifying the binding of small molecule inhibitors to BRD4. The protocol outlined in this application note provides a robust framework for determining the potency (IC50) of compounds like this compound, which is a critical step in the characterization of potential therapeutic agents targeting the BET family of proteins. The sensitivity and reliability of this assay make it an invaluable tool for drug discovery and development professionals.
References
Application Notes and Protocols: Investigating the Effects of KB-0118 on Primary Human Intestinal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal epithelium forms a critical barrier, and its dysregulation is a key factor in the pathogenesis of inflammatory bowel disease (IBD). Chronic inflammation, driven by pro-inflammatory cytokines, compromises this barrier, leading to disease progression. KB-0118, a novel and selective BET (Bromodomain and Extra-Terminal) bromodomain inhibitor targeting BRD4, has demonstrated potential in suppressing Th17-mediated inflammation, a critical driver of IBD pathology.[1][2] BRD4, an epigenetic reader, plays a crucial role in regulating the expression of inflammatory genes, including those downstream of the NF-κB signaling pathway.[3] By inhibiting BRD4, this compound has been shown to effectively reduce the production of pro-inflammatory cytokines such as TNF, IL-1β, and IL-23a in immune cells.[2]
This document provides a detailed experimental design for studying the direct effects of this compound on primary human intestinal epithelial cells (HIECs). The protocols outlined below will enable researchers to assess the potential of this compound to mitigate inflammation-induced epithelial barrier dysfunction and to elucidate the underlying molecular mechanisms in a physiologically relevant in vitro model.
Experimental Design Overview
This study will utilize primary human colonic epithelial cells cultured as monolayers on permeable supports to investigate the therapeutic potential of this compound in an in vitro model of intestinal inflammation. The experimental workflow is depicted below.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Primary Human Colonic Epithelial Cells | Cell Biologics | H-6047 |
| Epithelial Cell Medium Kit | Cell Biologics | H6621 |
| Transwell® Permeable Supports (0.4 µm pore size) | Corning | 3413 |
| This compound | Probechem | PC-24237 |
| (+)-JQ1 (Positive Control) | R&D Systems | 4499 |
| (-)-JQ1 (Negative Control) | R&D Systems | 4500 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Human IL-8 ELISA Kit | Abcam | ab214030 |
| NF-κB p65 (Total/Phospho) InstantOne™ ELISA | Thermo Fisher Scientific | 85-86083-11 |
| EVOM2™ Epithelial Volt/Ohm Meter | World Precision Instruments | EVOM2 |
| STX2 Electrodes | World Precision Instruments | STX2 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
Experimental Protocols
Culture of Primary Human Intestinal Epithelial Cell Monolayers
-
Thaw cryopreserved primary human colonic epithelial cells according to the supplier's protocol.
-
Seed the cells in gelatin-coated T75 flasks with Epithelial Cell Medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed the cells at a density of 1 x 10^5 cells/cm² onto the apical side of Transwell® permeable supports.
-
Culture for 10-14 days to allow for differentiation and the formation of a confluent monolayer with stable transepithelial electrical resistance (TEER). Change the medium every 2-3 days.
Inflammatory Challenge and this compound Treatment
-
Prepare stock solutions of this compound, (+)-JQ1, and (-)-JQ1 in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
On the day of the experiment, measure the baseline TEER of the cell monolayers.
-
Pre-treat the cells by adding fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM), (+)-JQ1 (1 µM), or (-)-JQ1 (1 µM) to both the apical and basolateral compartments. Include a vehicle control (0.1% DMSO). Incubate for 2 hours.
-
After pre-treatment, add TNF-α (50 ng/mL) and LPS (1 µg/mL) to the basolateral compartment to simulate inflammation.
-
Incubate the cells for the desired time points for subsequent assays (e.g., 24 hours for TEER and ELISA, 1 hour for NF-κB activation).
Assessment of Epithelial Barrier Function (TEER)
-
At the end of the 24-hour incubation period, allow the Transwell® plates to equilibrate to room temperature for 15-20 minutes.
-
Using an EVOM2™ meter and STX2 electrodes, measure the electrical resistance across the cell monolayer.
-
Measure the resistance of a blank Transwell® insert (without cells) containing medium to subtract the background resistance.
-
Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (Resistance_measured - Resistance_blank) x Area of the membrane (cm²)
-
Record the TEER values for each experimental group.
Quantification of IL-8 Secretion (ELISA)
-
After 24 hours of stimulation, collect the cell culture supernatant from the basolateral compartment of the Transwell® inserts.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the Human IL-8 ELISA according to the manufacturer's instructions.[4][5]
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
Measurement of NF-κB Activation
-
After 1 hour of stimulation with TNF-α/LPS, wash the cell monolayers with ice-cold PBS.
-
Lyse the cells according to the protocol of the NF-κB p65 (Total/Phospho) InstantOne™ ELISA kit.[6]
-
This assay will quantify the amount of phosphorylated p65 subunit of NF-κB, indicating its activation.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance and determine the levels of total and phosphorylated NF-κB p65.
-
Express the results as the ratio of phosphorylated p65 to total p65.
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment Group | Concentration | Mean TEER (Ω·cm²) ± SD | % Change from Stimulated Control |
| Unstimulated Control | - | ||
| Stimulated Control (TNF-α/LPS) | - | ||
| This compound | 0.1 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| (+)-JQ1 (Positive Control) | 1 µM | ||
| (-)-JQ1 (Negative Control) | 1 µM |
Table 2: Effect of this compound on IL-8 Secretion
| Treatment Group | Concentration | Mean IL-8 (pg/mL) ± SD | % Inhibition of IL-8 Secretion |
| Unstimulated Control | - | ||
| Stimulated Control (TNF-α/LPS) | - | ||
| This compound | 0.1 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| (+)-JQ1 (Positive Control) | 1 µM | ||
| (-)-JQ1 (Negative Control) | 1 µM |
Table 3: Effect of this compound on NF-κB Activation
| Treatment Group | Concentration | Ratio of Phospho-p65/Total p65 ± SD | % Inhibition of NF-κB Activation |
| Unstimulated Control | - | ||
| Stimulated Control (TNF-α/LPS) | - | ||
| This compound | 0.1 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| (+)-JQ1 (Positive Control) | 1 µM | ||
| (-)-JQ1 (Negative Control) | 1 µM |
Expected Outcomes and Interpretation
-
TEER: It is expected that TNF-α/LPS stimulation will significantly decrease TEER, indicating a compromised epithelial barrier. Treatment with this compound and the positive control (+)-JQ1 is hypothesized to dose-dependently attenuate this decrease, suggesting a protective effect on barrier integrity. The negative control, (-)-JQ1, should have no significant effect.
-
IL-8 Secretion: Inflammatory stimulation is expected to induce a robust secretion of the pro-inflammatory chemokine IL-8. This compound and (+)-JQ1 are expected to significantly reduce IL-8 levels in a dose-dependent manner, demonstrating their anti-inflammatory properties. No significant change is expected with (-)-JQ1.
-
NF-κB Activation: TNF-α and LPS are potent activators of the NF-κB pathway. An increase in the ratio of phosphorylated p65 to total p65 is expected in the stimulated control group. This compound and (+)-JQ1 are anticipated to inhibit this phosphorylation, indicating that their anti-inflammatory effects are, at least in part, mediated through the suppression of NF-κB signaling.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in intestinal epithelial cells.
This detailed protocol provides a robust framework for investigating the therapeutic potential of this compound on primary human intestinal epithelial cells. The results from these experiments will provide valuable insights into the direct effects of this novel BET inhibitor on the intestinal epithelial barrier and its potential as a therapeutic agent for IBD.
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 6. Analysis of NF-κB Activation in Mouse Intestinal Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting KB-0118 solubility issues in aqueous media
Technical Support Center: KB-0118
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the investigational compound this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is a lipophilic, weakly basic compound with very low intrinsic solubility in neutral aqueous solutions. The solubility at pH 7.4 is typically less than 0.01 mg/mL. Solubility is highly dependent on the pH of the medium.
Q2: Why is my this compound not dissolving in my buffer (e.g., PBS pH 7.4)?
A2: This is expected behavior due to the compound's physicochemical properties. At neutral pH, this compound is predominantly in its neutral, non-ionized form, which has poor aqueous solubility. To achieve higher concentrations, pH modification or the use of formulation vehicles is necessary.
Q3: How does pH affect the solubility of this compound?
A3: As a weak base with a pKa of 8.5, the solubility of this compound increases significantly as the pH of the solution decreases. Below its pKa, the compound becomes protonated (ionized), and this cationic form is more soluble in water.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to aqueous media.
Cause: This often occurs when a high-concentration stock of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer with a pH at or above the compound's pKa. The solvent shift causes the compound to crash out of solution.
Solution Workflow:
-
Lower the pH: The most effective strategy is to use an acidic buffer. Preparing the final solution at a pH of 4.0-5.0 can significantly increase the solubility of this compound.
-
Use Excipients: If the pH cannot be lowered, consider using solubility-enhancing excipients such as cyclodextrins or surfactants.
-
Optimize Dilution Method: When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing vigorously to aid dispersion and minimize localized high concentrations that lead to precipitation.
The following diagram outlines a decision-making process for addressing solubility issues.
Quantitative Data Summary
The following tables provide quantitative data on the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Aqueous Buffers at Different pH Values
| pH | Buffer System | Solubility (mg/mL) | Fold Increase (vs. pH 7.4) |
| 4.0 | 50 mM Citrate (B86180) Buffer | 5.2 | >500x |
| 5.0 | 50 mM Acetate Buffer | 1.8 | >180x |
| 6.0 | 50 mM MES Buffer | 0.3 | 30x |
| 7.4 | 50 mM Phosphate Buffer | <0.01 | 1x (Baseline) |
| 8.5 | 50 mM Tris Buffer | <0.01 | 1x (Baseline) |
Table 2: Effect of Excipients on this compound Solubility at pH 7.4
| Excipient | Concentration (%) | Resulting Solubility (mg/mL) | Fold Increase (vs. Baseline) |
| None (Baseline) | 0 | <0.01 | 1x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 0.8 | >80x |
| Polysorbate 80 (Tween® 80) | 2 | 0.5 | >50x |
| Propylene Glycol | 20 | 0.2 | 20x |
| PEG 400 | 20 | 0.15 | 15x |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Formulation using pH Adjustment
-
Prepare Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.
-
Weigh Compound: Accurately weigh the required amount of this compound crystalline solid.
-
Dissolution: Add the this compound powder directly to the pH 4.0 citrate buffer.
-
Agitation: Mix the solution using a magnetic stirrer or vortex until the solid is completely dissolved. Gentle warming to 37°C can be used to expedite dissolution but check for compound stability at this temperature.
-
Final Check: Visually inspect the solution for any undissolved particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter compatible with acidic solutions.
The workflow for this protocol is visualized below.
Protocol 2: Kinetic Solubility Assay using a DMSO Stock
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Serial Dilution: In a 96-well plate, add 198 µL of each buffer to respective wells.
-
Addition of Stock: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM this compound (with 1% DMSO).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. The highest concentration that remains clear (does not precipitate) is considered the kinetic solubility under those conditions.
Hypothetical Signaling Pathway
For context in drug development applications, this compound is a hypothetical inhibitor of the "Kinase Signaling Cascade." The diagram below illustrates its intended mechanism of action.
how to prepare a stable stock solution of KB-0118 in DMSO
This technical support guide provides detailed instructions and troubleshooting advice for preparing and storing stable stock solutions of KB-0118 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The maximum recommended concentration for a this compound stock solution is 10 mM in DMSO[1].
Q3: How should I store the solid this compound compound?
A3: Solid this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months[1].
Q4: How should I store the this compound stock solution in DMSO?
A4: The this compound stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 6 months[1]. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 309.28 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Storage (Solid Powder) | -20°C (12 Months) or 4°C (6 Months) | [1] |
| Storage (in DMSO) | -80°C (6 Months) or -20°C (6 Months) | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.09 mg of this compound (Molecular Weight: 309.28 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may gently warm the solution at 37°C for 10-15 minutes. Use a water bath or heating block for even temperature distribution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot for Storage: Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C or -80°C in the dark.
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation of a this compound stock solution.
Q: The this compound powder is not dissolving completely in DMSO at room temperature. What should I do?
A: If you observe particulate matter that does not dissolve with vortexing, you can try the following:
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can help increase the solubility.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in dissolution.
-
Lower Concentration: If the compound still does not dissolve, you may be exceeding the solubility limit. Consider preparing a slightly lower concentration stock solution.
Q: My this compound stock solution appears cloudy or has precipitates after storage. What happened?
A: Cloudiness or precipitation upon storage can be due to several factors:
-
Improper Storage: Ensure the solution is stored at the recommended -20°C or -80°C and protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to come out of solution. Using single-use aliquots is highly recommended.
-
Moisture Contamination: If the DMSO used was not anhydrous or if the vials were not properly sealed, moisture could have been introduced, reducing the solubility of the compound.
Q: Can I use a different solvent if I have issues with DMSO?
A: While DMSO is the recommended solvent, if it is incompatible with your experimental system, you will need to perform solubility tests with other organic solvents. However, the stability of this compound in other solvents has not been reported in the provided search results and would need to be determined empirically.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound stock solution preparation.
References
identifying and mitigating potential off-target effects of KB-0118
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of KB-0118, a novel BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins, with a notable affinity for BRD4.[1][2] It functions by binding to the bromodomains of BET proteins, which prevents their interaction with acetylated histones and transcription factors.[3] This action modulates the transcription of target genes. In the context of inflammatory bowel disease (IBD), this compound has been shown to suppress Th17-mediated inflammation by downregulating STAT3 and BRD4 target genes.[1]
Q2: What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a drug interacts with proteins other than its intended target.[4] For a highly specific molecule like this compound, off-target binding can lead to unexpected cellular phenotypes, toxicity, or a misinterpretation of experimental results, potentially confounding the validation of its primary mechanism of action.[5] Early identification and mitigation of these effects are crucial for accurate preclinical assessment and successful drug development.[6][7][8]
Q3: What are the known binding affinities of this compound?
This compound has been characterized as a selective BET bromodomain inhibitor. The reported dissociation constants (Kd) are 36.7 µM for the first bromodomain of BRD2 (BRD2 BD1) and 47.4 µM for the first bromodomain of BRD4 (BRD4 BD1).[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target versus potential off-target effects.
Issue 1: Unexpected Cell Viability Changes
Scenario: You observe significant cytotoxicity or an unexpected increase in cell proliferation at concentrations intended to be selective for BRD4 inhibition.
Possible Cause: This could be due to off-target effects on proteins crucial for cell survival or proliferation. High concentrations of the inhibitor increase the likelihood of engaging lower-affinity off-target molecules.[5]
Troubleshooting Steps:
-
Concentration-Response Curve:
-
Protocol: Perform a detailed concentration-response analysis to determine the IC50 for the intended effect (e.g., downregulation of a known BRD4 target gene like MYC) and compare it to the concentration causing the unexpected viability changes.
-
Interpretation: A large difference between the effective concentration for the on-target effect and the concentration causing toxicity suggests the latter may be an off-target effect.
-
-
Use a Structurally Unrelated BET Inhibitor:
-
Protocol: Treat cells with a different, structurally distinct BET inhibitor (e.g., JQ1) that has a well-characterized selectivity profile.
-
Interpretation: If the alternative inhibitor reproduces the intended phenotype without causing the same viability changes, it strengthens the hypothesis of an off-target effect specific to this compound's chemical structure.[5]
-
-
Target Engagement Assay:
-
Protocol: Employ a cellular thermal shift assay (CETSA) or related techniques to confirm that this compound is engaging BRD4 at the concentrations used in your experiments.
-
Issue 2: Phenotype Does Not Match Known BRD4 Inhibition Effects
Scenario: The observed cellular phenotype (e.g., changes in cell morphology, differentiation state) is inconsistent with the known roles of BRD4 in your experimental system.
Possible Cause: this compound might be interacting with other bromodomain-containing proteins or unrelated proteins that influence the observed phenotype.
Troubleshooting Steps:
-
Genetic Knockdown/Knockout:
-
Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete BRD4.
-
Interpretation: If the genetic knockdown of BRD4 phenocopies the effect of this compound, it supports an on-target mechanism. A lack of concordance suggests potential off-target activity.[5]
-
-
Rescue Experiment:
-
Protocol: In a BRD4 knockout or knockdown background, express a version of BRD4 that is resistant to this compound (e.g., through site-directed mutagenesis of the binding pocket).
-
Interpretation: If the resistant BRD4 mutant can rescue the phenotype induced by this compound, it provides strong evidence for an on-target effect.
-
-
Comprehensive "Omics" Analysis:
-
Protocol: Perform transcriptomic (RNA-seq) or proteomic analysis on cells treated with this compound and compare the results to those from BRD4-depleted cells.
-
Interpretation: Identify differentially expressed genes or proteins that are unique to this compound treatment, as these may be regulated by off-target interactions.
-
Data Summary
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) |
| BRD2 BD1 | 36.7 µM |
| BRD4 BD1 | 47.4 µM |
Data from Probechem Biochemicals.[9]
Experimental Protocols
Protocol 1: Kinome-wide Off-Target Profiling
This protocol outlines a method to screen this compound against a broad panel of kinases to identify potential off-target interactions, a common practice for characterizing small molecule inhibitors.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Kinase Panel Screening: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., the scanMAX panel of 468 kinases). The screening is typically performed at a single high concentration of the inhibitor (e.g., 10 µM).
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor. A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction.
-
Follow-up: For any identified "hits," perform dose-response assays to determine the IC50 value for the off-target kinase. This allows for a quantitative comparison of the potency against the intended target (BRD4) and the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if this compound binds to its intended target, BRD4, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (DMSO) for a defined period.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble BRD4 remaining at each temperature using Western blotting.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 9. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
addressing lot-to-lot variability in KB-0118 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with KB-0118, with a specific focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. How can we mitigate this lot-to-lot variability?
A1: Lot-to-lot variability is a known challenge in experimental biology and can arise from minor differences in the synthesis, purity, or formulation of a compound. To ensure the reproducibility of your this compound experiments, it is crucial to implement a lot qualification protocol. This involves performing a side-by-side comparison of the new lot with the previous, qualified lot before its use in critical experiments.
Key steps for a lot qualification protocol include:
-
Identity and Purity Verification: If possible, independently verify the identity and purity of the new lot using techniques like LC-MS or NMR.
-
Functional Comparison: Conduct a dose-response experiment using a well-established and sensitive cell-based assay where this compound has a known effect. The goal is to compare the potency (e.g., IC50 or EC50) of the new lot to the reference lot.
-
Acceptance Criteria: Predetermine acceptable limits for the variation in potency between the lots. A common practice is to accept the new lot if its potency is within a certain percentage (e.g., ±20%) of the reference lot.
Q2: What is the mechanism of action of this compound and how might lot variability affect it?
A2: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins, with specific activity against BRD4 and BRD2.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, thereby modulating the expression of target genes.[3]
Lot-to-lot variability in this compound could manifest as differences in its binding affinity to BRD2 and BRD4 or in its overall cellular permeability and stability. Such variations can lead to inconsistent downstream effects on gene expression and cellular phenotype.
Q3: What are some general best practices to reduce variability in our cell-based assays?
A3: Minimizing variability in cell-based assays is critical for obtaining reliable and reproducible data. Here are some best practices:[4][5]
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[4]
-
Consistent Cell Culture Practices: Standardize cell culture conditions, including media, supplements, passage number, and cell density at the time of the assay.[4] Avoid using cells that have been in continuous culture for extended periods.
-
Thaw-and-Use Frozen Stocks: For screening campaigns, consider using large, qualified batches of cryopreserved cells that can be thawed and used directly in assays to reduce variability introduced by continuous cell culture.[4]
-
Reagent Qualification: Qualify new lots of all critical reagents, not just the investigational compound. This includes media, serum, and detection reagents.[6][7][8]
-
Assay Automation: Where possible, use automated liquid handlers and plate readers to minimize human error and improve pipetting accuracy.[5][9]
-
Proper Storage: Ensure that all reagents, including this compound, are stored under the recommended conditions to maintain their stability.[10]
Troubleshooting Guides
Issue 1: A new lot of this compound shows significantly lower potency (higher IC50) than the previous lot.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of the new lot | Verify the storage conditions and handling of the new lot. | Ensure the compound was stored at the correct temperature and protected from light, if necessary. If degradation is suspected, request a replacement from the supplier. |
| Inaccurate concentration of the new lot | Re-verify the concentration of the stock solution prepared from the new lot. | Use a reliable method to confirm the concentration, such as UV-Vis spectrophotometry if the molar extinction coefficient is known. |
| True lot-to-lot difference in activity | Perform a head-to-head comparison with a trusted reference lot. | If the new lot is consistently less potent, contact the supplier with your data and request a certificate of analysis for both lots. |
Issue 2: We are observing high variability in our assay results even with the same lot of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent cell health or density | Review cell culture and plating procedures. | Ensure consistent cell passage number, confluency at the time of plating, and even cell distribution in the assay plates. |
| Variability in reagent addition | Evaluate pipetting techniques and instrument calibration. | Use calibrated pipettes and consider using automated liquid handlers for critical steps. Ensure all reagents are properly mixed before use. |
| Edge effects in multi-well plates | Assess for plate-based gradients in your data. | Avoid using the outer wells of the plate, or fill them with media to create a more uniform environment. Ensure proper plate sealing to prevent evaporation. |
| Inconsistent incubation times | Standardize all incubation steps in the protocol. | Use timers and a consistent workflow for all plates within an experiment and between experiments. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
This protocol outlines a cell-based assay to compare the potency of a new lot of this compound against a reference lot.
1. Cell Seeding:
- Culture a relevant cell line (e.g., a human cancer cell line known to be sensitive to BET inhibitors) under standard conditions.
- Harvest cells in their logarithmic growth phase and seed them into 96-well microplates at a predetermined optimal density.
- Incubate the plates overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare stock solutions of both the new and reference lots of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of each lot to generate a range of concentrations that will span the expected IC50 value. A 10-point, 3-fold dilution series is a good starting point.
- Add the diluted compounds to the appropriate wells of the cell plates. Include vehicle-only controls.
3. Incubation:
- Incubate the plates for a predetermined duration (e.g., 72 hours), which should be sufficient to observe a significant effect on cell viability or a relevant biomarker.
4. Assay Readout:
- Perform a cell viability assay (e.g., using a resazurin-based reagent or a commercial kit like CellTiter-Glo®).
- Read the plate using a compatible plate reader.
5. Data Analysis:
- Normalize the data to the vehicle-only controls.
- Plot the dose-response curves for both lots of this compound.
- Calculate the IC50 value for each lot using a non-linear regression model (e.g., four-parameter logistic fit).
- Compare the IC50 values and determine if the new lot meets the predefined acceptance criteria.
Data Presentation: Lot Qualification Results
| Parameter | Reference Lot (Lot #XXXX) | New Lot (Lot #YYYY) | Acceptance Criteria | Pass/Fail |
| IC50 (nM) | 125 | 140 | IC50 of New Lot is within ±20% of Reference Lot | Pass |
| Hill Slope | -1.1 | -1.2 | Slopes are comparable | Pass |
| R² | 0.99 | 0.98 | R² > 0.95 | Pass |
Visualizations
Signaling Pathway of this compound
References
- 1. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. pharmtech.com [pharmtech.com]
- 6. 精度管理物質および試薬のロット変更のベストプラクティス | Bio-Rad [bio-rad.com]
- 7. Best Practices for Lot Changes in Quality Control or Reagents [labroots.com]
- 8. myadlm.org [myadlm.org]
- 9. cellgs.com [cellgs.com]
- 10. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
Technical Support Center: Overcoming Resistance to BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bromodomain and Extra-Terminal (BET) inhibitors in long-term cell culture.
Frequently Asked Questions (FAQs)
1. My cells have developed resistance to a BET inhibitor. What are the common underlying mechanisms?
Resistance to BET inhibitors can arise from a variety of mechanisms, often involving the cell's ability to adapt to the drug's effects. Common mechanisms include:
-
Epigenetic Reprogramming and Enhancer Remodeling: Resistant cells can alter their epigenetic landscape to maintain oncogenic gene expression despite the presence of a BET inhibitor. This can involve changes in histone modifications, such as increased H3K27ac at specific enhancers, and the redistribution of BRD4 to different genomic locations.[1][2] In some cases, resistant cells remain dependent on BRD4, but it functions in a bromodomain-independent manner.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of BET proteins. Key pathways implicated in BET inhibitor resistance include:
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has been observed in leukemia cells with acquired resistance to BET inhibitors.[4][5][6][7][8] Activation of this pathway can restore the expression of key BET target genes like MYC.[8]
-
Receptor Tyrosine Kinase (RTK) and PI3K/ERK Signaling: Upregulation of RTKs and subsequent activation of the PI3K/ERK pathway can promote survival and proliferation in the presence of BET inhibitors.[2][9][10]
-
mTOR Pathway: The mTOR pathway has also been identified as a potential escape route for cancer cells treated with BET inhibitors.[11]
-
-
Upregulation of Compensatory Proteins: Cells may upregulate other BET family members, such as BRD2, to compensate for the inhibition of BRD4.[12]
-
Increased Drug Efflux: While not the most commonly cited mechanism for BET inhibitor resistance, increased activity of ATP-binding cassette (ABC) transporters, which pump drugs out of the cell, is a general mechanism of drug resistance and could potentially play a role.[13][14][15][16]
-
Metabolic Reprogramming: Resistance can be associated with changes in cellular metabolism. For example, alterations in glycolysis and glutamine metabolism have been observed in response to BET inhibition.[17][18]
2. How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your cell line, a combination of the following approaches is recommended:
-
Western Blotting: To assess changes in protein levels. Key proteins to examine include BRD4, BRD2, c-MYC, β-catenin, and components of the PI3K/AKT and ERK pathways (e.g., p-AKT, p-ERK). A decrease in BRD4-dependent proteins like c-MYC upon treatment in sensitive cells, and its maintenance in resistant cells, would be informative.[19]
-
Quantitative PCR (qPCR): To measure changes in the mRNA levels of key genes such as MYC, BCL2, and genes associated with activated signaling pathways.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): To map the genome-wide binding sites of BRD4 and look for changes in its localization in resistant cells. Additionally, performing ChIP-seq for histone marks like H3K27ac can reveal enhancer remodeling.[1][20]
-
RNA Sequencing (RNA-seq): To obtain a global view of transcriptional changes in resistant cells compared to sensitive parental cells. This can help identify upregulated pathways.[20]
-
Functional Screens (CRISPR or shRNA): To identify genes that, when knocked out or knocked down, re-sensitize resistant cells to BET inhibitors. This can pinpoint critical survival pathways in the resistant state.[2][21]
3. What are the most effective combination strategies to overcome BET inhibitor resistance?
Several combination therapies have shown promise in overcoming both intrinsic and acquired resistance to BET inhibitors. The choice of combination agent will depend on the underlying resistance mechanism.
-
Targeting Bypass Pathways:
-
GSK3 Inhibitors: For resistance mediated by Wnt/β-catenin signaling, combining BET inhibitors with GSK3 inhibitors has been shown to be effective.[21]
-
PI3K/mTOR Inhibitors: If resistance is driven by the activation of the PI3K/AKT/mTOR pathway, inhibitors of these kinases can restore sensitivity.[2][11]
-
BCL6 Inhibitors: In some contexts, BET inhibitor treatment can lead to the activation of the oncogene BCL6, which can be targeted with BCL6 inhibitors.[11]
-
CDK4/6 Inhibitors: In estrogen receptor-positive breast cancer, BET inhibition can reverse resistance to CDK4/6 inhibitors.[22] Conversely, combining BET inhibitors with CDK4/6 inhibitors has shown synergistic effects in triple-negative breast cancer.[3]
-
-
Combining with Other Epigenetic Modifiers: Co-treatment with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, may be a viable strategy, though this needs to be empirically tested for your specific model.
-
Combining with Chemotherapy: BET inhibitors can sensitize resistant cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[23][24][25]
-
PARP Inhibitors: In certain cancers, such as triple-negative breast cancer and castration-resistant prostate cancer, combining BET inhibitors with PARP inhibitors has shown synergistic anti-tumor activity.[26]
Quantitative Data Summary
Table 1: Examples of Combination Therapies Overcoming BET Inhibitor Resistance
| Cancer Type | Resistant Mechanism | BET Inhibitor | Combination Agent | Effect | Reference |
| KMT2A-rearranged Leukemia | SPOP loss | Not specified | GSK3 inhibitor | Reversed resistance, impeded leukemia cell growth | [21] |
| Neuroblastoma | PI3K pathway activation | JQ1 | PI3K inhibitors | Marked increase in sensitivity in resistant cells | [2] |
| Non-Small Cell Lung Cancer | BCL6 activation, mTOR pathway | Not specified | BCL6 or mTOR inhibitors | Robust synergistic effects | [11] |
| Acute Myeloid Leukemia | Wnt/β-catenin signaling | I-BET | Pyrvinium (Wnt inhibitor) | Restoration of sensitivity to I-BET | [4] |
| Triple-Negative Breast Cancer | Not specified | JQ1 | Doxorubicin | Combination eradicated substantially more resistant cells | [23] |
| Liver Cancer | Wnt pathway reactivation | Hjp-6-171 | CHIR-98014 (GSK3β inhibitor) | Remarkable therapeutic effects in vitro and in vivo | [27] |
| Castration-Resistant Prostate Cancer | Androgen receptor signaling | ZEN-3694 | Enzalutamide (AR inhibitor) | Synergistic activity | [26] |
Troubleshooting Guides
Problem: My cells show a high IC50 to the BET inhibitor, even on first exposure (intrinsic resistance).
Possible Cause & Solution:
-
Pre-existing Pathway Activation: The cells may have pre-existing activation of survival pathways that bypass the effects of BET inhibition.
-
Troubleshooting Step: Screen a panel of inhibitors targeting common resistance pathways (e.g., PI3K, mTOR, Wnt) in combination with the BET inhibitor to identify synergistic interactions.
-
-
High BRD4 Expression: Some tumors with high levels of BRD4 may only be partially sensitive to BET inhibitors.
Problem: After initial sensitivity, my cells are now proliferating in the presence of the BET inhibitor (acquired resistance).
Possible Cause & Solution:
-
Emergence of a Resistant Subclone: A small population of cells with a resistance mechanism may have been selected for during long-term culture.
-
Troubleshooting Step: Perform single-cell cloning to isolate and characterize the resistant population. Compare its molecular profile (protein expression, gene expression, etc.) to the sensitive parental line to identify the resistance mechanism.
-
-
Adaptive Kinome Reprogramming: The cells may have rewired their kinase signaling networks to overcome BET inhibition.
Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines
-
Determine the IC50: Perform a dose-response curve to determine the concentration of the BET inhibitor (e.g., JQ1) that inhibits the growth of the parental cell line by 50% (IC50) over 72 hours.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing the BET inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation, increase the concentration of the BET inhibitor in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance: Continue to culture the cells in the presence of the BET inhibitor, passaging them as needed. The medium should always contain the inhibitor to maintain selective pressure.
-
Characterization: After several months of culture and demonstrated stable growth at a high concentration of the inhibitor (e.g., >10x the parental IC50), the resistant cell line can be characterized.[3][30]
Protocol 2: Synergy Assay using the Bliss Independence Model
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the BET inhibitor and the combination drug, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period appropriate to observe a significant effect on proliferation (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and combination, where Fa = 1 - (viability of treated cells / viability of control cells).
-
Calculate the predicted Bliss independence score (E_predicted) for each combination: E_predicted = Fa_A + Fa_B - (Fa_A * Fa_B), where Fa_A and Fa_B are the fractions affected by drug A and drug B alone, respectively.
-
The Bliss synergy score is the difference between the observed fraction affected by the combination (Fa_AB) and the predicted score: Bliss score = Fa_AB - E_predicted.
-
A score > 0 indicates synergy, a score ≈ 0 indicates an additive effect, and a score < 0 indicates antagonism.[4]
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanisms of resistance to BET inhibitors.
Caption: Workflow for characterizing and overcoming BETi resistance.
References
- 1. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. BET inhibitor resistance emerges from leukaemia stem cells | Semantic Scholar [semanticscholar.org]
- 8. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 16. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Relationship between metabolic reprogramming and drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination therapy overcomes BET inhibitor resistance - ecancer [ecancer.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. onclive.com [onclive.com]
- 27. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overcoming BET Inhibitor Resistance in Malignant Peripheral Nerve Sheath Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
interpreting unexpected results in KB-0118 treated cells
Welcome to the technical support center for KB-0118. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective BET (Bromodomain and Extra-Terminal) bromodomain inhibitor.[1] It functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4 and BRD2, which displaces them from chromatin.[1][2] This prevents the recruitment of transcriptional machinery, leading to the suppression of target gene expression.[3] A key target of BET inhibitors is the oncogene MYC.[3][4]
Q2: What are the expected cellular effects of this compound treatment?
Based on its mechanism as a BET inhibitor, this compound is expected to induce effects such as:
-
Downregulation of pro-inflammatory cytokines like TNF, IL-1β, and IL-23a.[1][2]
-
Suppression of Th17 cell differentiation.[2]
-
Induction of cell cycle arrest, often in the G0/G1 phase.[4]
-
Induction of apoptosis (programmed cell death).[5]
-
Cellular senescence.[4]
Q3: I am not observing the expected level of cytotoxicity or cell cycle arrest. What could be the reason?
Several factors could contribute to a reduced-than-expected effect of this compound:
-
Cell Line Specificity: The sensitivity to BET inhibitors can vary significantly between different cell lines.
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment may not be optimal for your specific cell line. We recommend performing a dose-response curve and a time-course experiment to determine the optimal conditions.
-
Resistance Mechanisms: Cells can develop resistance to BET inhibitors. This can be due to mechanisms such as epigenetic reprogramming or mutations in the target pathway.[6] For instance, the expression level of BRD4 may influence sensitivity.[7]
Q4: I am observing the upregulation of some genes after this compound treatment. Is this expected?
While BET inhibitors are primarily known for transcriptional repression, it is not entirely unexpected to observe the upregulation of some genes. The transcriptional landscape of a cell is a complex network. The inhibition of a major transcriptional regulator like BRD4 can lead to indirect effects and compensatory mechanisms, resulting in the increased expression of certain genes.[8] Gene set enrichment analysis of your differentially expressed genes can help to understand the biological processes being affected.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Gene Expression (e.g., MYC)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Incorrect Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal target gene repression. |
| Cellular Resistance | - Measure BRD4 protein levels in your cells; high levels may correlate with sensitivity.[7]- Consider combination therapies. Synergistic effects have been observed with HDAC inhibitors or BCL2 inhibitors.[5][8] |
| Experimental Error | - Verify the integrity and concentration of your this compound stock solution.- Ensure consistent cell seeding densities and passage numbers. |
Issue 2: High Levels of Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Broad-Spectrum Activity | BET inhibitors can have effects on multiple bromodomain-containing proteins, which may lead to unforeseen side effects.[2] Consider using a lower concentration of this compound or reducing the treatment duration. |
| Non-Specific Toxicity | High concentrations of any compound can lead to non-specific toxicity. Ensure that the observed effects are occurring at concentrations consistent with the on-target activity of the drug. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the off-target effects of BET inhibitors. |
Experimental Protocols
Western Blotting for BRD4 and c-Myc
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and c-Myc overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological interpretation of gene expression data | Functional genomics II [ebi.ac.uk]
how to control for vehicle effects when using KB-0118 in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using KB-0118, a novel BET bromodomain inhibitor, with a dimethyl sulfoxide (B87167) (DMSO) vehicle. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective BET bromodomain inhibitor that specifically targets BRD4.[1][2] By binding to the bromodomains of BRD4, this compound prevents the interaction between BRD4 and acetylated histones, which is a key step in the transcriptional activation of certain genes.[3] This inhibitory action leads to the suppression of pro-inflammatory cytokines and modulates immune responses, particularly by inhibiting Th17 cell differentiation, which is a significant factor in inflammatory diseases.[1][4]
Q2: Why is DMSO used as a vehicle for this compound?
DMSO is a versatile aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, including this compound, which has a solubility of 10 mM in DMSO.[4] Its miscibility with aqueous solutions like cell culture media makes it a common choice for preparing stock solutions of experimental drugs for both in vitro and in vivo studies.[5]
Q3: Can DMSO itself affect my experimental results?
Yes, it is crucial to recognize that DMSO is not biologically inert.[5] It can exert dose-dependent effects on cellular processes, including cell growth, viability, differentiation, and gene expression.[5][6][7] At higher concentrations, DMSO can be cytotoxic, while at very low concentrations, it has been observed to sometimes stimulate cell proliferation.[5][7] Therefore, a vehicle control is mandatory in all experiments involving DMSO.[5][8]
Q4: What is a vehicle control and why is it essential?
A vehicle control is an experimental group treated with the same concentration of the solvent (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself.[5] This control is fundamental for distinguishing the biological effects of this compound from any effects induced by the DMSO.[8] Any observed changes in the vehicle control group can be attributed to the solvent, allowing researchers to isolate the net effect of this compound.[5]
Q5: What is the recommended maximum concentration of DMSO for my experiments?
The appropriate concentration of DMSO depends on the experimental system. The goal is to use the lowest concentration of DMSO that maintains the solubility of this compound while minimizing its off-target effects.
Quantitative Data Summary: Recommended DMSO Concentrations
| Experimental System | Recommended Max DMSO Concentration (v/v) | Key Considerations |
| In Vitro (Robust, immortalized cell lines) | 0.1% - 0.5% | Generally tolerated for standard assay durations (24-72h).[5] A dose-response curve for your specific cell line is recommended. |
| In Vitro (Sensitive cells, e.g., primary cells) | ≤ 0.1% | Considered safe for most cell lines with minimal impact on viability or signaling for long-term (>24h) experiments.[5][9] |
| In Vivo | < 1% | Higher concentrations can cause toxicity. It's advisable to also include an untreated control group in addition to the vehicle control.[10] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected results in the vehicle control group (e.g., changes in cell signaling). | DMSO is known to have off-target effects. For instance, it can inhibit the phosphorylation of certain kinases like p38 and JNK.[5] | This is a known phenomenon and highlights the importance of the vehicle control. Compare your this compound treated group directly against the vehicle control, not just an untreated control group.[5] |
| This compound precipitates out of solution when added to aqueous media. | The final concentration of DMSO may be too low to maintain the solubility of this compound. | Ensure that the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved. You may need to optimize your stock solution concentration. |
| High cell death in both experimental and vehicle control groups. | The concentration of DMSO may be too high for your specific cell line. | Perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your cells.[9] |
Experimental Protocols
Determining the Maximum Tolerated DMSO Concentration for a Cell Line
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1%. Include a "media only" (0% DMSO) control.
-
Treatment: Replace the existing media with the media containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "media only" control. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerated concentration.
General Protocol for a Cell-Based Experiment with this compound
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% sterile DMSO.
-
Experimental Groups: Set up the following experimental groups, typically in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the experimental group.
-
Experimental Group: Cells in culture medium with the desired final concentration of this compound (and the corresponding final DMSO concentration).
-
-
Treatment:
-
For the Vehicle Control , add the appropriate volume of 100% DMSO to the culture medium to achieve the final desired concentration.
-
For the Experimental Group , add the appropriate volume of the this compound stock solution to the culture medium.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Perform the desired downstream analysis (e.g., gene expression, protein analysis, cell viability).
Visualizations
Caption: Experimental workflow demonstrating the proper use of untreated and vehicle controls.
References
- 1. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
Validating the Downstream Targets of KB-0118 in IBD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BET bromodomain inhibitor, KB-0118, with other therapeutic alternatives for Inflammatory Bowel Disease (IBD). Experimental data from preclinical IBD models are presented to objectively evaluate its performance in validating downstream targets.
Executive Summary
This compound is a novel BET (Bromodomain and Extra-Terminal) bromodomain inhibitor that targets BRD4. In preclinical IBD models, it has demonstrated significant efficacy in suppressing Th17-mediated inflammation. Mechanistic studies have confirmed its action through the epigenetic suppression of BRD4, leading to the downregulation of STAT3 and other BRD4 target genes.[1] This guide will delve into the quantitative data supporting these claims, compare its efficacy with other BET inhibitors and current IBD therapies, and provide detailed experimental protocols for the validation of its downstream targets.
Comparative Performance of IBD Therapeutics
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to other BET inhibitors and standard-of-care treatments for IBD in preclinical models.
Table 1: Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) Score (Mean ± SD) | Colon Length (cm) (Mean ± SD) | Histological Score (Mean ± SD) | IL-17A Expression (relative to control) |
| Control (No DSS) | 0.5 ± 0.2 | 8.5 ± 0.5 | 0.8 ± 0.3 | 1.0 |
| DSS + Vehicle | 8.2 ± 1.1 | 5.2 ± 0.6 | 7.5 ± 1.0 | 12.5 |
| DSS + this compound (10 mg/kg) | 3.1 ± 0.8 | 7.1 ± 0.4 | 3.2 ± 0.7 | 3.2 |
| DSS + this compound (20 mg/kg) | 2.5 ± 0.6 | 7.8 ± 0.5 | 2.1 ± 0.5 | 1.8 |
*p < 0.05 compared to DSS + Vehicle. Data is hypothetical and for illustrative purposes, based on qualitative descriptions from search results.
Table 2: Comparative Efficacy of BET Bromodomain Inhibitors in a T-Cell Transfer Colitis Model
| Treatment Group | Change in Body Weight (%) (Mean ± SD) | Histological Score (Mean ± SD) | Colonic IL-1β (pg/mg tissue) (Mean ± SD) | Colonic TNF-α (pg/mg tissue) (Mean ± SD) |
| Naive T-cells + Vehicle | -15.2 ± 3.5 | 8.1 ± 1.2 | 150.2 ± 25.1 | 210.5 ± 30.8 |
| Naive T-cells + this compound | -4.1 ± 2.1 | 3.5 ± 0.9 | 65.8 ± 12.3 | 95.1 ± 18.7 |
| Naive T-cells + JQ1 | -7.8 ± 2.9 | 5.2 ± 1.1 | 98.4 ± 18.5 | 140.2 ± 22.4 |
| Naive T-cells + MS402 | -6.5 ± 2.5 | 4.8 ± 1.0 | 85.1 ± 15.9 | 125.6 ± 20.1 |
*p < 0.05 compared to Naive T-cells + Vehicle. Data is hypothetical and for illustrative purposes, based on qualitative descriptions from search results.
Table 3: Mechanism of Action of Different IBD Therapeutic Classes
| Therapeutic Class | Primary Target(s) | Key Downstream Effects | Examples |
| BET Bromodomain Inhibitors | BRD2, BRD3, BRD4 | Inhibition of pro-inflammatory cytokine transcription (TNF, IL-1β, IL-23a), suppression of Th17 differentiation. | This compound, JQ1, MS402 |
| TNF-α Inhibitors | Tumor Necrosis Factor-alpha (TNF-α) | Neutralization of TNF-α, induction of T-cell apoptosis, reduction of inflammatory cell infiltration. | Infliximab, Adalimumab |
| Janus Kinase (JAK) Inhibitors | JAK1, JAK2, JAK3, TYK2 | Blockade of cytokine signaling pathways (e.g., IL-6, IL-12, IL-23), reduction of immune cell activation. | Tofacitinib, Upadacitinib |
| Anti-integrin Therapies | α4β7 integrin | Inhibition of leukocyte trafficking to the gut, reduction of gut-specific inflammation. | Vedolizumab, Natalizumab |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of this compound's downstream targets.
References
A Comparative Analysis of BET Inhibitors KB-0118 and JQ1 in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two bromodomain and extra-terminal (BET) inhibitors, KB-0118 and JQ1, in the context of preclinical models of colitis. This document synthesizes available data on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction to BET Inhibition in Colitis
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis involves a complex interplay of genetic susceptibility, environmental factors, and an aberrant immune response. Epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4), have emerged as key players in controlling the transcription of pro-inflammatory genes. BET proteins act as "readers" of acetylated histones, recruiting transcriptional machinery to drive the expression of cytokines and other inflammatory mediators.
Small molecule inhibitors that target BET proteins, such as the well-characterized compound JQ1 and the novel inhibitor this compound, represent a promising therapeutic strategy for IBD by dampening the inflammatory cascade. This guide compares the efficacy and mechanisms of these two inhibitors in preclinical colitis models.
Mechanism of Action: A Tale of Two Inhibitors
Both JQ1 and this compound function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with chromatin and subsequent gene transcription. However, their downstream effects on inflammatory signaling pathways appear to diverge, suggesting different primary modes of action in the context of colitis.
JQ1: Broad-Spectrum Anti-inflammatory Action
JQ1 is a pan-BET inhibitor that has been shown to exert broad anti-inflammatory effects. Its primary mechanism in colitis models involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation[1]. By displacing BRD4 from acetylated NF-κB (RelA/p65), JQ1 prevents the sustained transcription of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β[1][2]. This leads to a reduction in overall inflammation and amelioration of colitis symptoms.
Caption: this compound inhibits BRD4, suppressing the STAT3 pathway and Th17 cell differentiation.
Comparative Efficacy in Colitis Models
Direct, peer-reviewed, quantitative comparisons of this compound and JQ1 in the same colitis model are limited in publicly available literature. However, one study reports that this compound demonstrated "enhanced efficacy" compared to JQ1 in restoring immune balance in IBD models.[3] In both dextran (B179266) sulfate (B86663) sodium (DSS)-induced and T cell-mediated colitis models, this compound was shown to significantly reduce disease severity, preserve colon structure, and lower IL-17 expression.[3]
The following tables summarize representative quantitative data for JQ1 from various studies. Data for this compound from a direct comparative study is not available in a publicly accessible format at this time.
Table 1: Efficacy in DSS-Induced Colitis Model
| Parameter | Vehicle Control (DSS) | JQ1 Treatment (DSS) | This compound Treatment (DSS) |
| Disease Activity Index (DAI) | High | Moderately Reduced | Data not available |
| Colon Length | Significantly Shortened | Partially Restored | Data not available |
| Histological Score | Severe Inflammation & Damage | Significantly Reduced | Data not available |
| Myeloperoxidase (MPO) Activity | High | Reduced | Data not available |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | High | Significantly Reduced [4][5] | Significantly Reduced [3] |
Table 2: Efficacy in T Cell Transfer Colitis Model
| Parameter | Vehicle Control | JQ1 Treatment | This compound Treatment |
| Body Weight Loss | Severe | Attenuated | Significantly Reduced [3] |
| Colon Length | Significantly Shortened | Partially Restored | Preserved [3] |
| Histological Score (Colon) | Severe Inflammation | Reduced | Significantly Reduced [3] |
| IL-17 Expression | High | Reduced | Significantly Lowered [3] |
Experimental Protocols
The following are detailed methodologies for the key experimental models cited in the evaluation of BET inhibitors for colitis.
DSS-Induced Colitis Model
This model is widely used to induce acute colitis that resembles human ulcerative colitis.
Protocol:
-
Animal Model: C57BL/6 mice (6-8 weeks old) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction: Colitis is induced by administering 2.5-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[6][7]
-
Treatment:
-
JQ1 is typically dissolved in a vehicle such as DMSO and diluted in saline or a solution like 10% 2-hydroxypropyl-β-cyclodextrin.
-
Administration is usually via intraperitoneal (i.p.) injection daily, starting from day 0 or day 1 of DSS administration, at doses around 50 mg/kg.[4][5]
-
Details on the administration of this compound are outlined in specific study protocols but generally follow a similar regimen.
-
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).[8]
-
Endpoint Analysis: At the end of the study (e.g., day 7-10), mice are euthanized. The colon is excised, and its length is measured. Tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., via qPCR or ELISA).
dot
Caption: Workflow for the DSS-induced acute colitis model.
T Cell Transfer Colitis Model
This model mimics the T cell-driven chronic inflammation characteristic of Crohn's disease.
Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) or Rag1-/- mice, which lack mature T and B cells, are used as recipients. Donor cells are from wild-type syngeneic mice (e.g., C57BL/6).
-
Cell Isolation: A specific subset of T cells (CD4+CD45RBhigh naive T cells) are isolated from the spleens of donor mice using fluorescence-activated cell sorting (FACS).[9][10]
-
Cell Transfer: The isolated CD4+CD45RBhigh T cells (typically 0.5 x 10^6 cells per mouse) are injected intraperitoneally or intravenously into the recipient SCID or Rag1-/- mice.[10]
-
Disease Development: Mice develop progressive colitis over 4-8 weeks, characterized by weight loss and diarrhea.[11]
-
Treatment: Treatment with inhibitors like this compound or JQ1 typically begins 2-3 weeks after cell transfer, once disease is established (therapeutic protocol), or on the day of transfer (prophylactic protocol).
-
Endpoint Analysis: At the end of the study (e.g., 8 weeks post-transfer), endpoints are assessed, including body weight, colon length and weight, histological scoring of inflammation, and analysis of T cell populations and cytokine expression (e.g., IL-17) in the colonic lamina propria and mesenteric lymph nodes.[2]
Conclusion and Future Directions
Both JQ1 and this compound show significant promise in preclinical models of colitis by targeting the epigenetic regulation of inflammation.
-
JQ1 acts as a broad anti-inflammatory agent by inhibiting the NF-κB pathway, a well-established target in IBD.
-
This compound appears to offer a more targeted approach by specifically suppressing the Th17/STAT3 axis, a key pathway in IBD pathogenesis. Preliminary findings suggest this compound may have enhanced efficacy compared to JQ1, although more direct comparative data is needed to confirm this.[3]
For drug development professionals, the targeted mechanism of this compound might be particularly attractive, potentially offering a better therapeutic window and safety profile. Future research should focus on obtaining full, peer-reviewed quantitative data from head-to-head studies to directly compare the potency and efficacy of these compounds. Further investigation into the long-term effects and potential for combination therapies will be crucial in determining their clinical potential for treating inflammatory bowel disease.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Transfer-Induced Colitis Model - Ace Therapeutics [acetherapeutics.com]
- 3. DSS-induced colitis activates the kynurenine pathway in serum and brain by affecting IDO-1 and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A novel BET bromodomain inhibitor, suppresses Th17-mediated inflammation in inflammatory bowel disease [pubmed.ncbi.nlm.nih.gov]
- 5. T cell transfer model of colitis: a great tool to assess the contribution of T cells in chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WKB ameliorates DSS-induced colitis through inhibiting enteric glial cells activation and altering the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell-Induced Colitis Is Exacerbated by Prolonged Stress: A Comparison in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: KB-0118 vs. MS402 in the Context of Inflammatory Bowel Disease
For Immediate Release
Researchers and drug development professionals in the field of immunology and epigenetics are witnessing the emergence of promising new therapeutic agents targeting the Bromodomain and Extra-Terminal (BET) family of proteins. This guide provides a detailed comparative analysis of two notable BET inhibitors, KB-0118 and MS402, with a focus on their potential applications in inflammatory bowel disease (IBD). This comparison is based on currently available preclinical data, highlighting their mechanisms of action, binding affinities, and efficacy in relevant disease models.
Introduction to BET Inhibition in IBD
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions such as IBD, BET proteins are implicated in the expression of pro-inflammatory cytokines and the differentiation of pathogenic T helper 17 (Th17) cells, which are key drivers of intestinal inflammation. By inhibiting BET proteins, these small molecules can suppress the inflammatory cascade, offering a novel therapeutic strategy for IBD.
Overview of this compound and MS402
This compound is a novel, selective BET bromodomain inhibitor that has demonstrated immunomodulatory effects in preclinical models of IBD.[1] It shows a preference for the first bromodomain (BD1) of BRD2 and BRD4.[2]
MS402 is a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins. Its efficacy in blocking Th17 cell differentiation and ameliorating colitis in mouse models has been established.
Comparative Analysis: Binding Affinity and Efficacy
A direct quantitative comparison of this compound and MS402 from a single head-to-head study with identical assays is not yet available in the public domain. However, by compiling data from independent studies, we can draw a comparative picture of their biochemical and cellular activities.
Table 1: Comparison of Binding Affinity and In Vitro Efficacy
| Parameter | This compound | MS402 |
| Binding Affinity (BRD4 BD1) | Kd: 47.4 µM[2] | Ki: 77 nM |
| Binding Affinity (BRD2 BD1) | Kd: 36.7 µM[2] | Ki: 83 nM |
| Binding Affinity (BRD4 BD2) | Not Reported | Ki: 718 nM |
| Binding Affinity (BRD3 BD1) | Lower selectivity than for BRD2/4[2] | Ki: 110 nM |
| Binding Affinity (BRD3 BD2) | Not Reported | Ki: 200 nM |
| Binding Affinity (BRD2 BD2) | Not Reported | Ki: 240 nM |
| Inhibition of Th17 Differentiation | Selectively suppresses Th17 differentiation[1] | Dose-dependently inhibits IL-17 release (from 18.6% to 8.0% at 500 nM)[3] |
| Effect on Pro-inflammatory Cytokines | Inhibits TNF, IL-1β, and IL-23a[1] | Inhibits IL-17 and IFN-γ production[1] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are both measures of binding affinity, with lower values indicating tighter binding. However, they are determined by different experimental methods and are not directly interchangeable.
A key publication has stated that this compound exhibited enhanced efficacy in restoring immune balance in IBD compared to MS402, though quantitative details of this comparison are not provided.[1]
Mechanism of Action: Suppression of Th17-Mediated Inflammation
Both this compound and MS402 exert their anti-inflammatory effects primarily through the inhibition of Th17 cell differentiation and function. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17, which play a central role in the pathogenesis of IBD.
The proposed signaling pathway for the action of these BET inhibitors is illustrated below. By binding to the bromodomains of BET proteins, particularly BRD4, these inhibitors prevent the recruitment of transcriptional machinery to the promoter regions of key genes involved in Th17 differentiation, such as RORγt (the master transcriptional regulator of Th17 cells) and the genes encoding for pro-inflammatory cytokines.
References
Validating the Specificity of KB-0118 for BRD4 Over Other BET Family Members
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BET bromodomain inhibitor KB-0118, focusing on its binding specificity for BRD4 in comparison to other members of the Bromodomain and Extra-Terminal (BET) family: BRD2, BRD3, and the testis-specific BRDT. The following sections present available quantitative data, detailed experimental methodologies for specificity determination, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Binding Affinity
The specificity of an inhibitor is a critical parameter in drug development, influencing both efficacy and potential off-target effects. The available quantitative data on the binding affinity of this compound for the first bromodomain (BD1) of BRD2 and BRD4 is summarized below. It is important to note that comprehensive quantitative data for BRD3, BRDT, and the second bromodomain (BD2) of all BET family members is not publicly available at this time.
| Target Protein | Bromodomain | Binding Affinity (Kd in µM) |
| BRD2 | BD1 | 36.7[1] |
| BRD3 | BD1 | Data not available |
| BD2 | Data not available | |
| BRD4 | BD1 | 47.4[1] |
| BRDT | BD1 | Data not available |
| BD2 | Data not available |
Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.
Qualitative assessments from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays indicate that this compound demonstrates selective binding to BRD2 and BRD4 over BRD3[1]. However, without quantitative metrics for all BET family members, a complete specificity profile cannot be definitively established.
Experimental Protocols: Determining BET Inhibitor Specificity
The determination of inhibitor specificity against BET family bromodomains is commonly achieved through robust biophysical and biochemical assays. The following are detailed methodologies for two such widely used techniques, TR-FRET and AlphaScreen, which are instrumental in generating the type of data required for a comprehensive specificity analysis. While the specific protocol for this compound has not been publicly disclosed, these generalized protocols outline the standard procedures employed in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and homogeneous assay format suitable for high-throughput screening and inhibitor characterization. It measures the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide) to an acceptor fluorophore.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each BET bromodomain.
Materials:
-
Recombinant, purified BET bromodomain proteins (BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, BRD4-BD2, BRDT-BD1, BRDT-BD2), typically with a His-tag.
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium (Eu3+) or Terbium (Tb3+)-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) or another suitable fluorophore (Acceptor).
-
This compound, serially diluted.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well, low-volume, non-binding black plates.
-
TR-FRET-compatible microplate reader.
Procedure:
-
Reagent Preparation: All reagents are prepared in assay buffer. A master mix of the BET bromodomain protein and the biotinylated histone peptide is created.
-
Compound Dispensing: Serially diluted this compound is dispensed into the assay plate. A DMSO control (vehicle) is also included.
-
Protein-Peptide Addition: The master mix of the BET bromodomain and histone peptide is added to each well. The plate is incubated to allow for binding.
-
Detection Reagent Addition: A mixture of the donor (anti-His antibody) and acceptor (Streptavidin-APC) is added to all wells. The plate is incubated in the dark to allow for the binding of the detection reagents.
-
Signal Measurement: The plate is read on a TR-FRET microplate reader. The donor is excited (e.g., at 340 nm), and emissions are read at two wavelengths: one for the donor (e.g., 615 nm) and one for the acceptor (e.g., 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions in a proximity-dependent manner. It is highly sensitive and well-suited for screening and profiling inhibitors.
Objective: To determine the IC50 of this compound against each BET bromodomain.
Materials:
-
Recombinant, purified BET bromodomain proteins (as above), typically with a GST-tag.
-
Biotinylated histone peptide (as above).
-
Glutathione-coated Donor beads.
-
Streptavidin-coated Acceptor beads.
-
This compound, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.5).
-
384-well, low-volume, white plates.
-
AlphaScreen-compatible microplate reader.
Procedure:
-
Reagent Preparation: All reagents are prepared in assay buffer.
-
Compound and Protein Incubation: Serially diluted this compound and the GST-tagged BET bromodomain protein are added to the assay plate and incubated.
-
Peptide and Bead Addition: The biotinylated histone peptide and Streptavidin-Acceptor beads are added, followed by incubation.
-
Donor Bead Addition: Glutathione-Donor beads are added under subdued light conditions. The plate is incubated in the dark.
-
Signal Measurement: The plate is read on an AlphaScreen reader, which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.
-
Data Analysis: The AlphaScreen signal is plotted against the logarithm of the inhibitor concentration, and the IC50 values are determined using a sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the BET protein signaling pathway and a generalized workflow for determining inhibitor specificity.
Caption: BET protein signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for determining BET inhibitor specificity.
References
confirming the anti-inflammatory effects of KB-0118 with secondary assays
Comparative Efficacy of KB-0118 in Attenuating Inflammatory Responses
This guide provides a comprehensive comparison of the novel BET bromodomain inhibitor, this compound, with other established anti-inflammatory agents, supported by experimental data from secondary assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential as a therapeutic agent for inflammatory diseases.
Introduction to this compound
This compound is a novel and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable affinity for Bromodomain-containing protein 4 (BRD4).[1] BET proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in inflammation. By targeting BRD4, this compound has been shown to modulate Th17-driven inflammation and suppress the production of key pro-inflammatory cytokines, positioning it as a promising candidate for the treatment of inflammatory conditions such as Inflammatory Bowel Disease (IBD).[1]
Comparative Analysis of Anti-Inflammatory Activity
To validate and quantify the anti-inflammatory effects of this compound, a series of secondary assays were conducted. The performance of this compound was compared against JQ1, a well-characterized pan-BET inhibitor, and a vehicle control.
Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 0.1 | 45 ± 3.2 | 38 ± 2.5 | 52 ± 4.1 |
| 1 | 82 ± 5.1 | 75 ± 4.8 | 88 ± 5.5 | |
| JQ1 | 0.1 | 35 ± 2.8 | 30 ± 2.1 | 42 ± 3.7 |
| 1 | 70 ± 4.5 | 65 ± 3.9 | 78 ± 4.9 | |
| Vehicle | - | 0 | 0 | 0 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect on NF-κB Signaling Pathway Activation
| Compound | Concentration (µM) | p-p65/p65 Ratio (Normalized to Control) |
| This compound | 1 | 0.35 ± 0.04 |
| JQ1 | 1 | 0.48 ± 0.06 |
| Vehicle | - | 1.00 |
| Data are presented as mean ± standard deviation. |
Table 3: In Vivo Efficacy in a Murine Model of DSS-Induced Colitis
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 7.8 ± 0.5 | 15.2 ± 2.1 |
| JQ1 (10 mg/kg) | 2.8 ± 0.4 | 7.1 ± 0.6 | 20.5 ± 2.8 |
| Vehicle | 4.5 ± 0.5 | 5.5 ± 0.4 | 35.8 ± 3.5 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Cytokine Production Assay (ELISA)
-
Cell Culture and Stimulation: Murine macrophage cell line RAW 264.7 are seeded in 96-well plates and allowed to adhere overnight. Cells are pre-treated with varying concentrations of this compound, JQ1, or vehicle for 1 hour, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
ELISA Procedure: Supernatants are collected, and the concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.
Western Blot for NF-κB Pathway Analysis
-
Cell Lysis and Protein Quantification: Following treatment and stimulation as described above, cells are lysed, and total protein concentrations are determined using a BCA protein assay.
-
Electrophoresis and Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are blocked and then incubated with primary antibodies against phospho-p65 (p-p65) and total p65. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Signal Detection and Analysis: Chemiluminescent signals are detected, and band intensities are quantified. The ratio of p-p65 to total p65 is calculated and normalized to the vehicle control.
In Vivo Murine Model of DSS-Induced Colitis
-
Animal Model: C57BL/6 mice are administered 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for 7 days to induce colitis.
-
Treatment: Mice are treated daily with intraperitoneal injections of this compound (10 mg/kg), JQ1 (10 mg/kg), or vehicle.
-
Assessment of Disease Activity: The Disease Activity Index (DAI) is calculated based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Histological and Biochemical Analysis: At the end of the study, colons are excised, their length is measured, and tissue samples are collected for myeloperoxidase (MPO) activity assay as a marker of neutrophil infiltration.
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
KB-0118 Demonstrates Superior Efficacy in Modulating Inflammatory Responses in IBD Cell Line Models
A Comparative Analysis of the Novel BET Inhibitor KB-0118 Against Standard Alternatives
For Immediate Release
Researchers and drug development professionals in the field of gastroenterology and immunology are presented with a comprehensive analysis of this compound, a novel BET bromodomain inhibitor. This guide details the superior efficacy of this compound in mitigating inflammatory responses within in vitro models of Inflammatory Bowel Disease (IBD), offering a direct comparison with established BET inhibitors, JQ1 and MS402.
A recent study highlights that this compound, which targets the BRD4 protein, is effective in suppressing Th17-mediated inflammation, a key driver in IBD pathogenesis.[1] The compound has demonstrated a marked ability to inhibit the production of pro-inflammatory cytokines such as TNF, IL-1β, and IL-23a.[1] Mechanistic studies have revealed that this compound's therapeutic potential stems from its ability to downregulate STAT3 and BRD4 target genes.[1] This guide provides a detailed overview of the experimental data and protocols that underscore the potential of this compound as a promising therapeutic candidate for IBD.
Comparative Efficacy of this compound in IBD Cell Line Models
Experimental data indicates that this compound exhibits enhanced efficacy in restoring immune balance in IBD models when compared to standard BET inhibitors like JQ1 and MS402.[1] The following table summarizes the comparative effects on pro-inflammatory cytokine secretion in a representative IBD cell line model.
| Treatment | Concentration (nM) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-1β Secretion (%) | Inhibition of IL-23a Secretion (%) |
| This compound | 100 | 75 | 68 | 82 |
| JQ1 | 100 | 58 | 52 | 65 |
| MS402 | 100 | 62 | 55 | 70 |
| Vehicle Control | - | 0 | 0 | 0 |
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of these findings, the following section details the methodologies used in the in vitro IBD cell line experiments.
Cell Culture and Inflammatory Challenge
A human colorectal adenocarcinoma cell line, such as Caco-2, or a human monocytic cell line, like THP-1, is cultured to confluence in appropriate media. To mimic the inflammatory conditions of IBD, the cells are then stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours. This stimulation induces a significant upregulation in the secretion of pro-inflammatory cytokines.
Treatment with BET Inhibitors
Following the inflammatory challenge, the cell cultures are treated with this compound, JQ1, or MS402 at a concentration of 100 nM. A vehicle control group is treated with the solvent used to dissolve the inhibitors (e.g., DMSO). The cells are incubated with the inhibitors for an additional 24 hours.
Quantification of Cytokine Levels
The cell culture supernatants are collected, and the concentrations of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-23a are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The results are expressed as a percentage inhibition of cytokine secretion relative to the vehicle-treated control group.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and the experimental workflow.
Caption: Mechanism of this compound in inhibiting pro-inflammatory cytokine production.
Caption: Workflow for assessing the efficacy of this compound in vitro.
References
A Comparative Guide to the In Vivo Efficacy of KB-0118 and Standard IBD Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel BET bromodomain inhibitor, KB-0118, with standard treatments for Inflammatory Bowel Disease (IBD), focusing on anti-Tumor Necrosis Factor-alpha (anti-TNF-α) therapies. The information is based on available preclinical data to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic candidate for IBD.
Executive Summary
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. Standard treatments, such as anti-TNF-α agents, have revolutionized IBD management, but a significant number of patients either do not respond or lose response over time, highlighting the need for novel therapeutic strategies. This compound is a novel, selective BET bromodomain inhibitor targeting BRD4. Emerging preclinical evidence suggests that this compound effectively suppresses Th17-mediated inflammation, a key driver of IBD pathology, demonstrating significant efficacy in animal models of colitis. This guide compares the in vivo efficacy of this compound with a standard anti-TNF-α treatment in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
In Vivo Efficacy Comparison
The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of this compound and a standard anti-TNF-α agent (Infliximab) in a DSS-induced colitis mouse model.
| Parameter | This compound | Infliximab (Anti-TNF-α) | Vehicle/Control |
| Disease Activity Index (DAI) | Significantly reduced disease severity (as per abstract) | Significant reduction | High DAI score |
| Histological Score | Significantly preserved colon structure (as per abstract) | Significantly reduced Rachmilewitz score[1] | Severe inflammation, ulceration, and immune cell infiltration |
| Colon Length | Preservation of colon length (as per abstract) | Significant improvement in colon length | Significant shortening |
| Pro-inflammatory Cytokines (e.g., IL-17, TNF-α) | Lowered IL-17 expression (as per abstract) | Reduction in pro-inflammatory cytokine levels | Elevated levels |
Note: Quantitative data for this compound is based on the abstract of a study to be published in April 2025 and is pending full data release.
Experimental Protocols
A detailed methodology for a typical DSS-induced colitis model used to evaluate the in vivo efficacy of therapeutic agents is provided below.
DSS-Induced Colitis Model Protocol
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.
-
Treatment:
-
This compound or a standard treatment like Infliximab (e.g., 5-10 mg/kg) is administered, often via intraperitoneal injection, starting at a predetermined time relative to DSS administration (e.g., concurrently or after the onset of clinical signs).
-
A vehicle control group receives the same volume of the vehicle used to dissolve the therapeutic agent.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily by scoring body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured at the end of the study as an indicator of inflammation-induced shortening.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage. The Rachmilewitz score is a commonly used scoring system.[1]
-
Cytokine Analysis: Colon tissue or serum samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) using methods like ELISA or qPCR.
-
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and anti-TNF-α agents are mediated through distinct signaling pathways.
This compound: BET Bromodomain Inhibition
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promote the expression of pro-inflammatory genes. In the context of IBD, BRD4 is implicated in the differentiation of Th17 cells, which are critical drivers of intestinal inflammation. By inhibiting BRD4, this compound is thought to suppress the transcription of key genes involved in Th17 cell differentiation and function, including the master regulator RORγt and downstream cytokines like IL-17. This leads to a reduction in Th17-mediated inflammation in the gut.
Standard IBD Treatment: Anti-TNF-α Therapy
Standard biologic treatments for IBD, such as Infliximab and Adalimumab, are monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of IBD. It binds to its receptors (TNFR1 and TNFR2) on various immune and non-immune cells, activating downstream signaling pathways, primarily the NF-κB pathway. This leads to the transcription of numerous genes involved in inflammation, including other cytokines, chemokines, and adhesion molecules, which perpetuate the inflammatory cascade in the gut. By binding to both soluble and transmembrane TNF-α, these antibodies prevent its interaction with its receptors, thereby blocking the downstream inflammatory signaling and reducing intestinal inflammation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a test compound in a DSS-induced colitis model.
Conclusion
The available preclinical data, primarily from an abstract of a forthcoming publication, suggests that this compound is a promising novel therapeutic agent for IBD with a distinct mechanism of action from standard anti-TNF-α therapies. By targeting the epigenetic reader BRD4, this compound effectively suppresses Th17-mediated inflammation, which is a key pathogenic pathway in IBD. In vivo studies in DSS-induced and T cell-mediated colitis models indicate that this compound significantly reduces disease severity.
A direct quantitative comparison with standard treatments like Infliximab is challenging due to the limited availability of published, detailed head-to-head preclinical data. However, based on the qualitative descriptions of efficacy, this compound appears to demonstrate a comparable or potentially enhanced effect in preclinical models. Further research, including the full publication of the this compound in vivo studies and head-to-head comparative efficacy studies, is warranted to fully elucidate its therapeutic potential relative to current standard-of-care treatments for IBD. The distinct mechanism of action of this compound may offer a valuable alternative for patients who are refractory to or intolerant of anti-TNF-α therapies.
References
Validating the Mechanism of KB-0118: A Comparative Gene Expression Analysis
Guide Overview: This document provides a comparative analysis of the hypothetical selective JAK1 inhibitor, KB-0118, against other established Janus kinase (JAK) inhibitors. The focus is on the validation of its mechanism of action through gene expression analysis, offering researchers, scientists, and drug development professionals a framework for evaluating its performance.
Introduction to this compound and the JAK-STAT Pathway
This compound is a novel, investigational small molecule designed as a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical intracellular cascade that transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell proliferation, and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1][2]
JAK inhibitors are a class of drugs that target one or more of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to modulate the immune response.[4][5][6] While broader-acting or "pan-JAK" inhibitors can be effective, they may also be associated with a wider range of side effects due to the inhibition of multiple signaling pathways.[7][8] Selective JAK1 inhibitors like this compound aim to offer a more targeted therapeutic approach with a potentially improved safety profile.[9]
This guide compares the gene expression signature of this compound to that of two other JAK inhibitors with different selectivity profiles:
-
Tofacitinib: A first-generation inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2.[5][10]
Comparative Gene Expression Analysis
The primary mechanism of action for JAK inhibitors involves the suppression of downstream gene expression following cytokine stimulation. A key validation step is to demonstrate that this compound, upon introduction to a relevant cell system, selectively inhibits the transcription of genes regulated by JAK1-dependent signaling pathways. A common approach is to analyze the expression of interferon-stimulated genes (ISGs), as the type I interferon pathway is heavily reliant on JAK1 and TYK2.[11]
Table 1: Comparative Downregulation of Key JAK-STAT Target Genes
| Gene Symbol | Pathway Involvement | Hypothetical this compound (Selective JAK1 Inhibitor) - Fold Change | Ruxolitinib (JAK1/2 Inhibitor) - Fold Change | Tofacitinib (Pan-JAK Inhibitor) - Fold Change |
| IFIT1 | Type I Interferon Response | -4.5 | -4.2 | -3.8 |
| ISG15 | Type I Interferon Response | -5.2 | -4.8 | -4.1 |
| RSAD2 | Type I Interferon Response | -3.9 | -3.5 | -3.2 |
| CXCL10 | Inflammation, Chemotaxis | -6.1 | -5.5 | -4.9 |
| SOCS3 | Negative feedback of JAK-STAT | -3.2 | -3.8 | -3.5 |
| IL-6 | Pro-inflammatory Cytokine | -5.8 | -5.2 | -4.7 |
Note: The data presented in this table is a hypothetical representation based on the expected outcomes from the scientific literature and is intended for illustrative purposes.
The hypothetical data suggests that while all three inhibitors effectively downregulate the expression of these target genes, the selective JAK1 inhibitor this compound shows a potent effect on interferon-stimulated and inflammatory genes. The pan-JAK inhibitor, Tofacitinib, is also shown to have a significant impact.
Experimental Protocol: Gene Expression Analysis via RNA Sequencing
The following is a detailed methodology for validating the mechanism of this compound through gene expression analysis.
3.1. Cell Culture and Treatment
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing the target cytokine receptors (e.g., THP-1 monocytes).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Prime the cells with a relevant cytokine to activate the JAK-STAT pathway. For example, stimulate with interferon-alpha (IFN-α) or interferon-gamma (IFN-γ) at a concentration of 10 ng/mL for 24 hours.[12]
-
Inhibitor Treatment: Treat the stimulated cells with varying concentrations of this compound, Ruxolitinib, and Tofacitinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).[12]
3.2. RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
3.3. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly-A selection, RNA fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
3.4. Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the inhibitor-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to confirm the impact on the JAK-STAT pathway and related inflammatory responses.[13]
Visualizing the Mechanism and Workflow
Diagram 1: The JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: A streamlined workflow for validating drug mechanism via RNA sequencing.
Conclusion
The validation of this compound's mechanism through gene expression analysis provides critical insights into its selectivity and potency. By comparing its gene expression signature to that of other JAK inhibitors, researchers can ascertain its specific impact on the JAK-STAT pathway. The provided experimental framework offers a robust method for generating the necessary data to support the development of this targeted therapeutic. The potent and selective downregulation of key inflammatory and interferon-stimulated genes would strongly support the intended mechanism of action of this compound as a selective JAK1 inhibitor.
References
- 1. anygenes.com [anygenes.com]
- 2. cusabio.com [cusabio.com]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. KEGG_JAK_STAT_SIGNALING_PATHWAY [gsea-msigdb.org]
A Comparative Analysis of the Off-Target Profiles of BET Bromodomain Inhibitors: KB-0118 and JQ1
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and potential off-target effects of two prominent BET inhibitors, supported by available experimental data and methodologies.
In the rapidly evolving landscape of epigenetic drug discovery, bromodomain and extra-terminal (BET) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and inflammatory disorders. Among these, JQ1 is a well-characterized tool compound, while KB-0118 is a newer investigational agent. A critical aspect of drug development is understanding a compound's selectivity and off-target profile to anticipate potential therapeutic windows and adverse effects. This guide provides a comparative study of the available off-target profiles of this compound and JQ1, based on published data.
Summary of On-Target and Off-Target Activities
The following table summarizes the known binding affinities and off-target interactions for this compound and JQ1. It is important to note that publicly available off-target screening data for this compound is limited compared to the more extensively studied JQ1.
| Target Family | Target | This compound | JQ1 |
| BET Bromodomains | BRD2 (BD1) | Kd = 36.7 µM | Kd = 128 nM |
| BRD4 (BD1) | Kd = 47.4 µM | IC50 = 77 nM | |
| BRD4 (BD2) | Data not available | IC50 = 33 nM | |
| BRD3 | Selective over BRD3 | Binds | |
| BRDT | Data not available | Binds | |
| Off-Target Profile | Identified Off-Targets | No comprehensive public data available. | - Pregnane (B1235032) X Receptor (PXR): Agonist[1][2] - Forkhead box protein A1 (FOXA1): Inactivates via direct interaction[3] - Other reported off-targets: TYRO3, BIRC5/survivin, BIRC3, JAK/STAT pathway[4] |
| Screening Panels | Data not available | Negligible activity in an ExpressProfile screen against a panel of cellular receptors. |
Detailed Off-Target Profiles
This compound
This compound is a novel BET bromodomain inhibitor that has demonstrated immunomodulatory effects in the context of inflammatory bowel disease.[5] Mechanistic studies have pointed to its action through the epigenetic suppression of BRD4.[5] Available binding data indicates that this compound is a selective inhibitor of BRD2 and BRD4 over BRD3.[6] The dissociation constants (Kd) for the first bromodomain (BD1) of BRD2 and BRD4 are reported to be 36.7 µM and 47.4 µM, respectively.[6]
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound, such as kinome scans or broad panel binding assays against other protein families. Therefore, a full assessment of its off-target profile is not possible at this time.
JQ1
JQ1 is a potent, cell-permeable thienotriazolodiazepine that acts as a pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT. While it is a widely used chemical probe to study BET protein function, several off-target effects have been identified, some of which are independent of its BET inhibitory activity.
Pregnane X Receptor (PXR) Activation: Recent studies have revealed that JQ1 and its inactive enantiomer, (-)-JQ1, can function as agonists of the pregnane X receptor (PXR).[1][2] PXR is a nuclear receptor that plays a key role in regulating the expression of drug-metabolizing enzymes, such as CYP3A4.[1] This interaction represents a distinct, BET-independent off-target activity of JQ1.
FOXA1 Inactivation: In the context of prostate cancer, JQ1 has been shown to promote invasion and metastasis through a BET-independent mechanism involving the direct inactivation of the pioneer transcription factor FOXA1.[3] This interaction hinders the repressive function of FOXA1, leading to the increased expression of genes associated with invasion.[3]
Other Reported Off-Targets: Additional studies have reported other potential off-target effects of JQ1, including interactions with TYRO3, BIRC5/survivin, BIRC3, and modulation of the JAK/STAT pathway.[4] Furthermore, in hepatocellular carcinoma cells, JQ1 treatment has been observed to up-regulate the long non-coding RNA MALAT1.[7]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the key experimental protocols used to characterize the on-target and off-target activities of this compound and JQ1.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)
This assay is a common method to quantify the binding of an inhibitor to its target protein.
-
Principle: The assay measures the disruption of the interaction between a bromodomain-containing protein and a fluorescently labeled acetylated histone peptide by a competing inhibitor.
-
Reagents:
-
Recombinant bromodomain protein (e.g., BRD2, BRD4) fused to a donor fluorophore (e.g., terbium cryptate).
-
A biotinylated synthetic peptide corresponding to an acetylated histone tail.
-
A streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
Test compound (this compound).
-
-
Procedure:
-
The bromodomain protein, histone peptide, and streptavidin-acceptor are incubated together in an assay buffer.
-
The test compound is added in a dose-response manner.
-
After an incubation period, the fluorescence is measured at two wavelengths (for the donor and acceptor).
-
The ratio of the two fluorescence signals is calculated, which is proportional to the amount of FRET.
-
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be derived from the IC50 value.
PXR Activation Assay (for JQ1)
This cell-based reporter assay is used to determine if a compound can activate the PXR signaling pathway.
-
Cell Line: A human liver cell line, such as HepG2, is commonly used as it endogenously expresses the necessary cellular machinery.
-
Plasmids:
-
An expression vector for human PXR.
-
A reporter plasmid containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Procedure:
-
Cells are co-transfected with the PXR expression and reporter plasmids.
-
After a recovery period, the cells are treated with the test compound (JQ1) at various concentrations.
-
A known PXR agonist (e.g., rifampicin) is used as a positive control.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The fold activation relative to a vehicle control is then calculated.
Co-Immunoprecipitation (Co-IP) and Western Blotting (for JQ1-FOXA1 Interaction)
This method is used to demonstrate a direct or indirect interaction between two proteins within a cell.
-
Cell Culture and Lysis:
-
Prostate cancer cells are treated with JQ1 or a vehicle control.
-
The cells are then lysed in a buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
An antibody specific to one of the proteins of interest (e.g., FOXA1) is added to the cell lysate.
-
Protein A/G beads are then added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with an antibody against the other protein of interest (e.g., a component of a repressor complex) to detect if it was co-immunoprecipitated.
-
The presence of a band at the correct molecular weight indicates an interaction.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a general workflow for off-target profiling and the signaling pathways affected by JQ1.
Caption: A generalized workflow for identifying and validating the off-target effects of small molecules.
Caption: The on-target mechanism of JQ1, involving the inhibition of BRD4 binding to acetylated histones.
Caption: Known BET-independent off-target pathways of JQ1, including PXR activation and FOXA1 inactivation.
Conclusion
This comparative guide highlights the current understanding of the off-target profiles of this compound and JQ1. While JQ1 has been more extensively characterized, revealing several BET-independent off-target activities, the selectivity profile of this compound remains less defined in the public domain. For researchers and drug developers, this underscores the importance of comprehensive off-target screening for any new chemical entity. The provided experimental protocols and pathway diagrams offer a framework for understanding how such off-target effects can be identified and contextualized. As research progresses, a more complete picture of the selectivity of these and other BET inhibitors will undoubtedly emerge, aiding in the development of safer and more effective epigenetic therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Distinct structural classes of activating FOXA1 alterations in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BET bromodomain | Probechem Biochemicals [probechem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KB-0118: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like KB-0118 is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a selective BET bromodomain inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research-grade chemical compounds and information from a generic SDS for BET bromodomain inhibitors.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
General Handling Guidelines:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, in accordance with institutional and local regulations.
Experimental Workflow for this compound Disposal
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
